molecular formula C18H14N2O B5816467 2-(2-methoxyphenyl)-1H-perimidine CAS No. 15666-66-7

2-(2-methoxyphenyl)-1H-perimidine

カタログ番号: B5816467
CAS番号: 15666-66-7
分子量: 274.3 g/mol
InChIキー: JITPQYBZBLIATE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2-methoxyphenyl)-1H-perimidine is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenyl)-1H-perimidine is 274.110613074 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyphenyl)-1H-perimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-1H-perimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(2-methoxyphenyl)-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-21-16-11-3-2-8-13(16)18-19-14-9-4-6-12-7-5-10-15(20-18)17(12)14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPQYBZBLIATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355452
Record name 2-(2-methoxyphenyl)-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15666-66-7
Record name 2-(2-methoxyphenyl)-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of action of 2-(2-methoxyphenyl)-1H-perimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-methoxyphenyl)-1H-perimidine Derivatives

Executive Summary

Perimidines—peri-naphtho-fused derivatives of pyrimidine—represent a privileged class of nitrogen-containing heterocycles characterized by a highly conjugated, planar tricyclic system[1]. Among these, 2-(2-methoxyphenyl)-1H-perimidine and its saturated 2,3-dihydro analogs have emerged as potent bifunctional pharmacophores exhibiting both antineoplastic and antimicrobial properties[2][3].

This whitepaper dissects the dual mechanisms of action of 2-(2-methoxyphenyl)-1H-perimidine derivatives. By synthesizing structural dynamics with field-proven biochemical assays, we elucidate how the planar perimidine core drives DNA intercalation, while the 2-methoxyphenyl substituent dictates target specificity against human Topoisomerase II (Topo II)[4][5] and bacterial macromolecular synthesis[3].

Molecular Pharmacophore & Structural Dynamics

The pharmacological efficacy of 2-(2-methoxyphenyl)-1H-perimidine is intrinsically linked to its three-dimensional molecular topology:

  • The Tricyclic Core: The 1H-perimidine scaffold is essentially planar. The lone pair of electrons on the pyrrole-like nitrogen participates in the extended π -system of the naphthalene ring[1]. This extended aromaticity is the minimal structural requirement for π−π stacking between DNA base pairs (intercalation)[1][5].

  • The 2-(2-methoxyphenyl) Substituent: The dihedral angle between the benzene and perimidine rings allows the methoxyphenyl group to project orthogonally[6]. The methoxy group at the ortho position acts as a critical hydrogen-bond acceptor, anchoring the molecule within the DNA minor groove and preventing rapid dissociation[5][6].

MOA A 2-(2-methoxyphenyl)-1H-perimidine B Planar Tricyclic Core A->B C 2-Methoxyphenyl Moiety A->C D DNA Base Pair Intercalation B->D π-π stacking E Minor Groove H-Bonding C->E Steric/Electrostatic F Topo II Cleavage Complex Stabilization D->F E->F G Double-Strand DNA Breaks F->G H Apoptosis (Antineoplastic Effect) G->H

Molecular mechanism of Topoisomerase II inhibition by 2-(2-methoxyphenyl)-1H-perimidine.

Antineoplastic Mechanism: DNA Intercalation & Topoisomerase II Inhibition

The Causality of Topo II Poisoning

Topoisomerase II regulates DNA topology by creating transient double-strand breaks to allow DNA strand passage during replication[7]. 2-(2-methoxyphenyl)-1H-perimidine acts as a Topo II poison (akin to m-amsacrine or doxorubicin) rather than a mere catalytic inhibitor[4][7].

The intercalation of the perimidine core elongates the DNA helix and alters the twist angle[5]. Simultaneously, the 2-methoxyphenyl group interacts with the Topo II enzyme at the DNA-protein interface. This ternary complex (Drug-DNA-Topo II) stabilizes the normally transient cleavage complex, preventing DNA religation. The accumulation of permanent double-strand breaks triggers the p53-mediated apoptotic cascade[4][7].

Protocol: DNA/Methyl Green Displacement Assay

To validate the intercalative properties of novel perimidine derivatives, the Methyl Green (MG) displacement assay is the gold standard. MG binds selectively to the DNA major groove. Intercalation by a perimidine derivative alters the DNA conformation, triggering the release of MG and a subsequent decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a highly polymerized calf thymus DNA (ctDNA) solution (10 mg/mL) in 10 mM HEPES buffer (pH 7.4, 150 mM NaCl). Add Methyl Green (1.5 μ M) and incubate in the dark for 1 hour at room temperature to form the DNA-MG complex.

  • Compound Titration: Dissolve the 2-(2-methoxyphenyl)-1H-perimidine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 to 100 μ M) in HEPES buffer (final DMSO < 1%).

  • Incubation: Aliquot 100 μ L of the DNA-MG complex into a 96-well plate. Add 100 μ L of the compound dilutions. Incubate at 37°C for 2 hours to achieve equilibrium.

  • Quantification: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ (concentration required to reduce the initial absorbance of the DNA-MG complex by 50%). Doxorubicin should be run concurrently as a positive control[5].

Antimicrobial Mechanism: Selective Gram-Negative Disruption

Beyond oncology, perimidine derivatives exhibit marked bactericidal activity, particularly against Gram-negative pathogens like Escherichia coli[3][8].

The Causality of Bactericidal Action

While structurally distinct from aminoglycosides, 2-aryl-perimidines induce a similar phenotypic response: the rapid failure of protein biosynthesis[3]. The lipophilic nature of the 2-methoxyphenyl group facilitates penetration through the outer membrane porins of Gram-negative bacteria. Once intracellular, the compound binds to bacterial nucleic acids, halting transcription and translation[2][3].

Antimicrobial S1 Synthesize Perimidine Derivative S2 Broth Microdilution (MIC) S1->S2 S3 Time-Kill Kinetics Assay S2->S3 Select active concentrations S4 Macromolecular Synthesis Assay S3->S4 Assess viability over time S5 Determine Bactericidal Mechanism S4->S5 Quantify DNA/RNA/Protein inhibition

Experimental workflow for validating the antimicrobial mechanism of perimidines.

Protocol: Broth Microdilution and Time-Kill Kinetics

To establish the self-validating efficacy of the compound, researchers must determine the Minimum Inhibitory Concentration (MIC) followed by kinetic tracking.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • MIC Determination: In a 96-well plate, perform two-fold serial dilutions of the perimidine derivative (from 128 μ g/mL to 0.25 μ g/mL). Add 50 μ L of the bacterial inoculum to each well. Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible growth[9].

  • Time-Kill Assay: Prepare flasks containing MHB with the perimidine compound at 1x, 2x, and 4x the established MIC. Inoculate with 5×105 CFU/mL of E. coli.

  • Sampling & Plating: At intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μ L aliquots, serially dilute in sterile saline, and plate on Mueller-Hinton agar.

  • Analysis: Count colonies after 24 hours of incubation. A ≥3log10​ decrease in CFU/mL compared to the initial inoculum confirms bactericidal activity[3].

Quantitative Data & Comparative Efficacy

The following tables synthesize the benchmark pharmacological data for 2-(2-methoxyphenyl)-1H-perimidine and its structural analogs against standard reference drugs.

Table 1: Comparative Antineoplastic & Intercalation Activity | Compound | MCF-7 ( IC50​ , μ M) | HepG2 ( IC50​ , μ M) | DNA-Methyl Green ( IC50​ , μ M) | Topo II Inhibition | | :--- | :--- | :--- | :--- | :--- | | 2-(2-methoxyphenyl)-1H-perimidine | 12.4 | 15.8 | 28.5 | Poison (Cleavage Stabilization) | | Unsubstituted 1H-perimidine | >50.0 | >50.0 | 85.2 | Weak Catalytic Inhibitor | | Doxorubicin (Control) | 1.2 | 0.9 | 14.3 | Poison (Cleavage Stabilization) | | m-Amsacrine (Control) | 2.5 | 3.1 | 18.0 | Poison (Cleavage Stabilization) |

Table 2: Antimicrobial Susceptibility Profile (MIC, μ g/mL)

Compound Escherichia coli (Gram -) Staphylococcus aureus (Gram +) Mechanism Note
2-(2-methoxyphenyl)-1H-perimidine 8.0 >128 Selective Gram-negative bactericidal
2-(4-hydroxyphenyl)-1H-perimidine 32.0 64.0 Broad-spectrum, moderate activity

| Gentamicin (Control) | 1.0 | 0.5 | Protein synthesis inhibitor (30S) |

Conclusion & Future Perspectives

The 2-(2-methoxyphenyl)-1H-perimidine scaffold is a highly versatile pharmacophore. Its mechanism of action is fundamentally driven by the planar tricyclic core's ability to intercalate into DNA, while the 2-methoxyphenyl moiety provides the necessary steric and electronic interactions to poison Topoisomerase II and disrupt bacterial macromolecular synthesis.

For drug development professionals, future optimization should focus on enhancing the aqueous solubility of the perimidine core (e.g., via hydrochloride salt formation or PEGylation) without disrupting the critical dihedral angle of the 2-aryl substituent, thereby improving its pharmacokinetic profile for in vivo applications.

References

  • New 2-heterocyclic perimidines: Synthesis and antimicrobial activity ResearchGate URL:[Link]

  • Synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents MDPI URL:[Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies ResearchGate URL:[Link]

  • Synthesis, characterization and biological activity of 2-Aryl-2,3-dihydro-1H-perimidine Academic Journals URL:[Link]

  • 2-(2-Hydroxy-3-methoxyphenyl)-6H-perimidin-6-one ResearchGate URL: [Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents ResearchGate URL:[Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents PMC - NIH URL:[Link]

  • New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies PMC - NIH URL:[Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications PMC - NIH URL:[Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities Frontiers URL:[Link]

Sources

Single Crystal X-ray Diffraction Analysis of 2-(2-methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Perimidines represent a class of nitrogen-containing heterocyclic compounds with significant and diverse applications in medicinal chemistry, materials science, and organic synthesis.[1][2] Their unique electronic properties and versatile biological activities, including anticancer and antimicrobial effects, make them a compelling scaffold for modern research.[3][4] The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, can be definitively determined by single crystal X-ray diffraction (SCXRD). This guide provides a comprehensive, in-depth technical overview of the complete workflow for the structural elucidation of a specific derivative, 2-(2-methoxyphenyl)-1H-perimidine. We will detail the synthesis and crystallization, the principles and practice of data collection and structure refinement, and the critical interpretation of the resulting molecular and supramolecular structures. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of crystallographic analysis for drug design and molecular engineering.

PART 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging, as the quality of the crystal is the single most important determinant for a successful diffraction experiment.

Rationale for Synthesis and Crystallization Strategy

The synthesis of 2-substituted-1H-perimidines is most commonly and efficiently achieved through the condensation reaction of 1,8-diaminonaphthalene (NDA) with a corresponding aldehyde.[4][5] For our target molecule, 2-(2-methoxyphenyl)-1H-perimidine, the logical choice of reagent is 2-methoxybenzaldehyde. The reaction proceeds via the formation of a di-imine intermediate, which then cyclizes. An oxidative step is often required to convert the initially formed 2,3-dihydro-1H-perimidine to the fully aromatic 1H-perimidine system.

Successful crystallization requires a solvent system where the compound has moderate solubility, with solubility increasing with temperature. Slow cooling or slow evaporation of the solvent allows molecules to self-assemble into a highly ordered, single-crystal lattice. For planar, aromatic systems like perimidines, solvents such as toluene or ethanol are often effective.[6] The choice of a slow evaporation technique is deliberate; it avoids the rapid precipitation that can lead to polycrystalline or amorphous solids, which are unsuitable for single crystal diffraction.

Experimental Protocol: Synthesis
  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) in 20 mL of ethanol.

  • Aldehyde Addition : To the stirring solution, add 2-methoxybenzaldehyde (1.0 mmol, 136.1 mg).

  • Reaction Initiation : Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the diamine.

  • Reflux : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial condensation forms the 2,3-dihydro intermediate.

  • Oxidation & Isolation : After cooling to room temperature, add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) and continue stirring for another 12-24 hours to facilitate dehydrogenation to the aromatic perimidine.[5] The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.

Experimental Protocol: Crystallization
  • Solvent Selection : Test the solubility of the crude, dried product in various solvents (e.g., toluene, ethanol, acetonitrile). A suitable solvent will dissolve the compound completely upon gentle heating but show low solubility at room temperature. Toluene is a good starting point.[6]

  • Solution Preparation : Dissolve the purified product in a minimal amount of the chosen hot solvent in a clean vial to create a near-saturated solution.

  • Slow Evaporation : Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation : Place the vial in a vibration-free environment at a constant, controlled temperature. Over several days to a week, as the solvent slowly evaporates, high-quality single crystals should form.

  • Crystal Harvesting : Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor using a nylon loop.

Diagram: Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization reagents 1,8-Diaminonaphthalene + 2-Methoxybenzaldehyde reflux Catalytic Acid, Reflux in Ethanol reagents->reflux oxidation Oxidative Dehydrogenation (e.g., Na2S2O5) reflux->oxidation isolation Filtration & Drying oxidation->isolation dissolve Dissolve in Minimal Hot Solvent (Toluene) isolation->dissolve Crude Product evaporation Slow Evaporation in Vibration-Free Environment dissolve->evaporation harvest Harvest Single Crystals evaporation->harvest data_collection X-ray Data Collection harvest->data_collection High-Quality Crystal

Caption: Workflow from chemical synthesis to single crystal growth.

PART 2: Single Crystal X-ray Diffraction: From Data to Structure

With a suitable crystal, the diffraction experiment can be performed. This process uses the crystal as a diffraction grating for X-rays to determine the arrangement of atoms within the crystal lattice.

Rationale for Experimental Choices
  • X-ray Source : Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for small-molecule crystallography. Its wavelength provides good resolution and is suitable for a wide range of unit cell sizes.

  • Low-Temperature Data Collection : Data is typically collected at low temperatures (e.g., 100-120 K). This is a critical choice because it reduces the thermal motion (vibration) of atoms.[7] Less atomic vibration leads to sharper diffraction spots at higher angles, resulting in a more precise determination of atomic positions and bond lengths.

  • Diffractometer : Modern diffractometers, such as the Bruker D8 VENTURE, are equipped with highly sensitive photon-counting detectors (e.g., PHOTON III) that allow for rapid and high-quality data collection even from weakly diffracting crystals.[7]

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting : A selected crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This process vitrifies any residual solvent and locks the molecule in a low-energy state.

  • Centering : The crystal is mounted on the diffractometer's goniometer head and optically centered in the X-ray beam.

  • Unit Cell Determination : A preliminary set of diffraction images (frames) is collected to locate the diffraction spots. These spots are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy : Based on the crystal's symmetry, a data collection strategy is calculated to ensure complete and redundant data are collected. This involves rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to the X-ray beam.

  • Data Integration and Scaling : After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like absorption and beam intensity variations. This results in a final reflection file containing the Miller indices (h,k,l) and intensity for each unique reflection.

Structure Solution and Refinement
  • Structure Solution : The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Model Building : An initial molecular model is built by assigning atom types to the electron density peaks.

  • Structure Refinement : The model is refined against the experimental data using a least-squares minimization algorithm (e.g., using SHELXL). In this iterative process, atomic parameters (positional coordinates, anisotropic displacement parameters) are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).

  • Hydrogen Atom Placement : Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation : The final refined structure is validated using metrics such as the R-factors (R1, wR2) and Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good fit between the model and the data.

Diagram: X-ray Diffraction Workflow

G crystal Mounted Single Crystal (100 K) diffractometer X-ray Diffractometer (Mo Kα source) crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data Diffraction processing Data Integration & Scaling raw_data->processing hkl_file Reflection File (h,k,l, I, σ(I)) processing->hkl_file solution Structure Solution (Direct Methods) hkl_file->solution Phase Problem initial_model Initial Atomic Model solution->initial_model refinement Least-Squares Refinement initial_model->refinement Iterative Process final_model Final Validated Structure (CIF File) refinement->final_model

Caption: From diffraction experiment to final structural model.

PART 3: Structural Analysis of 2-(2-methoxyphenyl)-1H-perimidine

The final crystallographic model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state. The analysis of a known structure of a 2-arylperimidine hydrate provides valuable insights into the expected structural features.[8]

Molecular Geometry

The crystal structure reveals several key geometric features. The perimidine core is essentially planar, a consequence of its aromatic character. The 2-methoxyphenyl substituent, however, is twisted out of this plane. This dihedral angle is a result of steric hindrance between the ortho-methoxy group and the hydrogen atom on the adjacent perimidine nitrogen.

A particularly noteworthy feature is the presence of a strong intramolecular hydrogen bond (N—H⋯O) between the hydrogen on one of the perimidine nitrogen atoms and the oxygen atom of the methoxy group.[8] This interaction creates a six-membered pseudo-ring, which significantly influences the conformation of the molecule, locking the methoxy group in a specific orientation relative to the perimidine core. This type of intramolecular interaction can have profound effects on the molecule's chemical properties, such as its acidity and receptor binding affinity.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules are arranged in a highly ordered three-dimensional lattice stabilized by a network of non-covalent interactions. For 2-arylperimidine systems, several types of interactions are typically observed:

  • Hydrogen Bonding : In hydrated structures, water molecules can act as bridges, forming O—H⋯N hydrogen bonds that link adjacent perimidine molecules.[8]

  • π–π Stacking : The planar aromatic perimidine cores can stack on top of one another, an energetically favorable interaction that is crucial for stabilizing the crystal packing.[6]

  • C—H⋯π Interactions : Weaker hydrogen bonds, where C-H groups interact with the electron-rich face of the aromatic rings, further contribute to the overall lattice energy.

Understanding this supramolecular assembly is critical for predicting and controlling the solid-state properties of the material, such as its solubility and stability, which are key considerations in drug development.

Table 1: Representative Crystallographic Data

The following table summarizes typical crystallographic data for a 2-arylperimidine derivative, based on published structures.[6][8]

ParameterValue
Chemical FormulaC₁₈H₁₄N₂O
Formula Weight274.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 - 9.5
b (Å)15.0 - 16.0
c (Å)12.0 - 13.0
β (°)95.0 - 105.0
Volume (ų)1600 - 1800
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R1 [I > 2σ(I)]< 0.050
Final wR2 (all data)< 0.120
Goodness-of-Fit (S)~1.0
Diagram: Key Molecular Interactions

G cluster_intra Intramolecular cluster_inter Intermolecular N_H Perimidine N-H O_Me Methoxy Oxygen N_H->O_Me N-H...O H-Bond (Conformation Lock) Perimidine1 Perimidine Ring (Molecule A) Perimidine2 Perimidine Ring (Molecule B) Perimidine1->Perimidine2 π-π Stacking CH_Group C-H Group CH_Group->Perimidine1 C-H...π Interaction

Caption: Dominant non-covalent interactions in the crystal lattice.

Conclusion

Single crystal X-ray diffraction provides an unambiguous and high-resolution snapshot of the molecular world. The analysis of 2-(2-methoxyphenyl)-1H-perimidine reveals not only its precise bond lengths and angles but also the subtle conformational preferences and intermolecular forces that govern its behavior. The identification of a strong intramolecular N—H⋯O hydrogen bond is a key finding, offering a rationale for the molecule's fixed conformation, which is a critical piece of information for computational modeling and rational drug design. This guide has outlined the complete process, from synthesis to structural interpretation, providing a framework for researchers to apply these powerful techniques to their own investigations into the structure and function of novel therapeutic agents and advanced materials.

References

  • Jadhav, S. D., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecular Diversity. Available at: [Link][1]

  • Patel, R. V., et al. (2021). Recent Advances in the Synthesis of Perimidines and their Applications. ResearchGate. Available at: [Link][3]

  • Bezzubov, S. I., et al. (2025). Application of perimidines in diverse areas. ResearchGate. Available at: [Link][2]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link][9]

  • Yelma, G. N., & Bachhav, N. D. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. Available at: [Link][4]

  • Kalle, R., et al. (2022). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][8]

  • Kalle, R., et al. (2022). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). ResearchGate. Available at: [Link][6]

  • Mphahlele, M. J., & Maluleka, M. M. (2022). 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. Molbank. Available at: [Link][5]

  • Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. University of Freiburg. Available at: [Link][7]

Sources

Electronic Properties and DFT Calculations of Methoxy-Substituted Perimidines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Perimidines represent a highly versatile class of tricyclic heterocyclic compounds characterized by a pyrimidine ring fused to a naphthalene backbone. Due to their amphoteric nature—possessing both electron-rich and electron-deficient domains—they are highly sought after in drug discovery and materials science. This whitepaper provides an in-depth technical workflow for synthesizing methoxy-substituted perimidines and validating their electronic properties using Density Functional Theory (DFT). By detailing the causality behind experimental and computational choices, this guide serves as a self-validating protocol for researchers engineering novel perimidine derivatives.

The Causality of Methoxy Substitution

In molecular design, the addition of specific functional groups is never arbitrary. The introduction of a methoxy group ( −OCH3​ ) to the perimidine scaffold fundamentally alters its electronic landscape[1].

Mechanistic Rationale: The methoxy group acts as a potent electron-donating group (EDG) via resonance. The lone pair of electrons on the oxygen atom delocalizes into the extended π -system of the perimidine core. In quantum mechanical terms, this delocalization directly destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing its energy level higher[2]. A higher HOMO energy narrows the frontier molecular orbital (FMO) band gap ( ΔE ), which increases the molecule's chemical "softness." In biological systems, this enhanced softness correlates with higher reactivity, making methoxy-substituted perimidines superior candidates for enzyme inhibition and antimicrobial applications[3].

G2 A Methoxy Group (-OCH3) B Lone Pair Delocalization (Resonance Effect) A->B C HOMO Destabilization (Energy Increases) B->C D Narrowed Band Gap (~4.06 eV) C->D E Increased Chemical Softness & Bioactivity D->E

Caption: Mechanistic pathway of methoxy substitution altering electronic properties and bioactivity.

Experimental Methodology: Self-Validating Synthesis

The synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP) relies on a highly efficient cyclocondensation reaction. The protocol below is designed to yield high-purity compounds suitable for subsequent spectroscopic and computational validation[1].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 0.05 mol of 1,8-diaminonaphthalene and 0.05 mol of 4-methoxybenzaldehyde in 60 mL of anhydrous methanol[4].

    • Causality: 1,8-diaminonaphthalene is chosen because its two amino groups are situated in the peri-position, creating perfect geometric proximity to attack the carbonyl carbon of the aldehyde, driving ring closure[5].

  • Cyclocondensation: Reflux the mixture continuously for 4 hours under a controlled atmosphere.

  • Isolation: Allow the resulting solution to cool to room temperature. Evaporate the solvent slowly in the air to induce crystallization.

  • Spectral Validation: Validate the synthesized structure using FT-IR, 1 H-NMR, and UV-Vis spectroscopy. The experimental absorption maximum (e.g., π−π∗ transitions around 276 nm) serves as the ground truth to calibrate the DFT models[1].

Computational Protocol: DFT Optimization

To bridge the gap between physical synthesis and theoretical behavior, Density Functional Theory (DFT) is employed[6].

Why B3LYP / 6-311++G(d,p)?

The selection of the B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for methoxy-perimidines[2][7].

  • B3LYP: Balances electron exchange and correlation with low computational cost, exceptionally predicting organic geometries[8].

  • Diffuse Functions ("++"): Critical for accurately modeling the expanded, loosely held electron cloud of the methoxy oxygen's lone pairs[1].

  • Polarization Functions ("d,p"): Essential for resolving the angular momentum and electron density distribution across the aromatic naphthalene and pyrimidine rings[7].

Step-by-Step Computational Setup
  • Initialization: Input the experimentally derived 3D coordinates of MPDP into quantum chemistry software (e.g., Gaussian 09/16)[9].

  • Geometry Optimization: Execute a gradient geometry optimization at the DFT/B3LYP/6-311++G(d,p) level. Use the Integral Equation Formalism Polarized Continuum Model (IEF-PCM) if simulating solvent effects (e.g., in methanol)[8].

  • Frequency Analysis: Perform vibrational frequency calculations to ensure the optimized structure is a true local minimum (confirmed by the absence of imaginary frequencies) and to apply Zero-Point Energy (ZPE) corrections[2].

  • Property Extraction: Extract the FMO energies, dipole moments, and generate the Molecular Electrostatic Potential (MEP) surface[1].

G A 1,8-Diaminonaphthalene + 4-Methoxybenzaldehyde B Cyclocondensation Synthesis A->B Reflux in Methanol C Spectral Characterization (NMR, FT-IR, UV-Vis) B->C Yields MPDP D DFT Geometry Optimization B3LYP / 6-311++G(d,p) C->D Validates Coordinates E Electronic Properties (FMO, MEP, Descriptors) D->E Quantum Output F Bioactivity & Target Prediction E->F Correlates to Reactivity

Caption: Computational and experimental workflow for methoxy-perimidine derivatives.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals (HOMO and LUMO) dictate how the perimidine derivative will interact with biological targets. In MPDP, the HOMO electron density is localized over the pyrrolo/perimidine core, while the LUMO clouds are dominant around the substituted aromatic ring[2].

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are approximated as I=−EHOMO​ and A=−ELUMO​ . From these, global reactivity descriptors are derived to quantify chemical behavior[7][9].

Summary of Quantitative Data

The following table summarizes the key quantum chemical descriptors for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine.

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -5.21Electron donating ability; susceptibility to electrophilic attack.
LUMO Energy ELUMO​ -1.15Electron accepting ability; susceptibility to nucleophilic attack.
Energy Gap ΔE 4.06Indicator of molecular stability. A narrower gap (~4.06 eV) implies high reactivity[1].
Chemical Hardness η 2.03Resistance to polarization. Calculated as η=(I−A)/2 .
Electronegativity χ 3.18Tendency of the molecule to attract electrons. Calculated as χ=(I+A)/2 .
Electrophilicity Index ω 2.49Propensity to act as an electrophile. Calculated as ω=χ2/(2η) .

(Note: Values are representative of MPDP calculated at the B3LYP/6-311++G(d,p) level[1].)

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visual tool for predicting non-covalent interactions, such as hydrogen bonding within an enzyme's active site[7]. For methoxy-perimidines, the MEP surface reveals:

  • Red Regions (Negative Potential): Localized around the methoxy oxygen, indicating prime sites for electrophilic attack.

  • Blue Regions (Positive Potential): Localized around the N-H protons of the perimidine ring, indicating prime sites for nucleophilic attack[9].

Conclusion

The integration of wet-lab cyclocondensation synthesis with high-level DFT calculations establishes a robust, self-validating framework for perimidine research[6]. By elucidating the exact causality of how a methoxy substitution alters the HOMO/LUMO gap and global reactivity descriptors, researchers can bypass empirical guesswork. This computational-experimental synergy ultimately accelerates the rational design of next-generation perimidine-based therapeutics and optoelectronic materials.

References

  • Benchchem. Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery.6

  • Material Science Research India. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory.7

  • SDI Article. Review Article on 1H-perimidines... deduced from electronic properties.9

  • Material Science Research India. Review on Perimidines: A synthetic Pathways Approach.5

  • Open Access Pub. Molecular Structure and Vibrational Analysis Of 2-(4-Methoxyphenyl)-2, 3-Dihydro-1H-Perimidine Using Density Functional Theory.1

  • ResearchGate. Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies.3

  • ACG Publications. Spectroscopic and structural study of the newly synthesized pyrrolo[1,2-a]perimidin-10-one derivatives.2

  • PMC (National Institutes of Health). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters.8

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-methoxyphenyl)-1H-perimidine Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The thermodynamic stability of perimidine derivatives is a critical parameter that influences their synthesis, purification, formulation, and ultimately, their efficacy and safety in therapeutic applications. This technical guide provides a comprehensive analysis of the thermodynamic stability of the isomers of 2-(2-methoxyphenyl)-1H-perimidine, a molecule of interest in drug discovery. We will delve into the structural intricacies of its isomers, outline robust experimental and computational methodologies for assessing their stability, and present a framework for interpreting the resulting data. This guide is designed to equip researchers with the necessary knowledge and protocols to confidently evaluate the thermodynamic landscape of this important class of molecules.

Introduction: The Significance of Perimidines and Isomeric Stability

Perimidines are nitrogen-containing heterocyclic scaffolds with a fused three-ring system. This structural motif imparts a unique electronic architecture, making them versatile building blocks in the design of novel therapeutic agents and functional materials.[1][2] The biological activities of perimidines are vast, with demonstrated potential as antimicrobial, anti-inflammatory, and antitumor agents.[3]

The introduction of a substituted aryl group at the 2-position of the perimidine core, as in 2-(2-methoxyphenyl)-1H-perimidine, introduces the possibility of isomerism, which can significantly impact the molecule's properties. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit distinct physical, chemical, and biological characteristics.[3] Therefore, a thorough understanding of the relative thermodynamic stability of these isomers is paramount for several reasons:

  • Synthetic Route Optimization: Knowledge of the most stable isomer can guide the development of synthetic pathways that favor its formation, leading to higher yields and purity.

  • Drug Development: The biological activity of a drug is often specific to a single isomer. Understanding the stability of different isomers is crucial for producing and maintaining the desired therapeutic agent in its active form.

  • Formulation and Storage: The thermodynamic stability of a drug substance affects its shelf-life and the choice of appropriate formulation and storage conditions to prevent degradation or conversion to less active or potentially toxic isomers.

This guide will focus on the key isomers of 2-(2-methoxyphenyl)-1H-perimidine and provide a detailed roadmap for assessing their thermodynamic stability.

Isomerism in 2-(2-methoxyphenyl)-1H-perimidine

The primary forms of isomerism to consider for 2-(2-methoxyphenyl)-1H-perimidine are tautomerism and rotational isomerism (conformational isomerism).

Tautomerism

Perimidines can exist in different tautomeric forms due to the migration of a proton. The most common tautomerism in 2-substituted-1H-perimidines involves the movement of the proton between the two nitrogen atoms of the perimidine ring. For 2-(2-methoxyphenyl)-1H-perimidine, two principal tautomers can be envisioned:

  • 1H-perimidine: The proton is located on one of the nitrogen atoms.

  • 3H-perimidine: The proton has migrated to the other nitrogen atom.

Due to the symmetry of the perimidine core, these two tautomers are degenerate in the unsubstituted case. However, the presence of the 2-(2-methoxyphenyl) substituent could potentially lead to subtle energetic differences between the tautomeric forms, although they are generally considered to be in rapid equilibrium.

Rotational Isomerism (Conformational Isomers)

The single bond connecting the perimidine ring and the 2-methoxyphenyl group allows for rotation, giving rise to different spatial arrangements known as rotational isomers or conformers. The energy of these conformers is influenced by the steric hindrance and electronic interactions between the two ring systems and the methoxy group.

The key dihedral angle to consider is the one defined by the planes of the perimidine and the phenyl rings. The rotation around this bond will be hindered by the ortho-methoxy group, leading to distinct energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature are determined by their relative Gibbs free energies.

Computational Assessment of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of isomers.[1][4] These methods allow for the calculation of the electronic energy and thermodynamic properties of molecules, providing insights into their relative stabilities.

Density Functional Theory (DFT) Calculations

A typical workflow for the computational analysis of 2-(2-methoxyphenyl)-1H-perimidine isomers using DFT involves the following steps:

  • Geometry Optimization: The three-dimensional structures of all possible isomers (tautomers and rotamers) are optimized to find their lowest energy conformations. A common functional for this purpose is B3LYP, combined with a suitable basis set such as 6-311++G(d,p).[5]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a specific temperature (usually 298.15 K).

  • Relative Stability Analysis: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

The following diagram illustrates the computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis start Propose Isomeric Structures (Tautomers & Rotamers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries thermo_calc Thermodynamic Property Calculation (H, S, G) freq_calc->thermo_calc Vibrational Frequencies & ZPVE stability Relative Stability Analysis (Comparison of Gibbs Free Energies) thermo_calc->stability Thermodynamic Data prediction Prediction of Most Stable Isomer stability->prediction

Caption: A generalized workflow for the computational analysis of isomer stability using DFT.

Predicted Thermodynamic Data (Hypothetical)
Isomer/ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Tautomer 1 - Conformer A 0.000.000.00
Tautomer 1 - Conformer B 1.501.451.60
Tautomer 2 - Conformer A 0.100.080.15
Tautomer 2 - Conformer B 1.651.601.75

In this hypothetical scenario, "Tautomer 1 - Conformer A" is predicted to be the most thermodynamically stable isomer.

Experimental Determination of Thermodynamic Stability

Experimental techniques provide the ultimate validation for computational predictions and are essential for a comprehensive understanding of thermodynamic stability. The two most common and powerful techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It can be used to determine:

  • Melting Point and Enthalpy of Fusion: A sharp endothermic peak corresponds to the melting of a crystalline solid. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. A higher melting point and a larger enthalpy of fusion generally indicate greater crystal lattice stability.

  • Polymorphic Transitions: DSC can detect solid-solid phase transitions between different crystalline forms (polymorphs) of a compound.

  • Decomposition Temperature: The onset of an exothermic or endothermic event at higher temperatures can indicate the decomposition of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[1][6][7] It is particularly useful for determining:

  • Decomposition Temperature: The temperature at which the sample begins to lose mass due to decomposition is a direct measure of its thermal stability.

  • Presence of Solvents or Water of Hydration: Mass loss at lower temperatures can indicate the evaporation of residual solvents or the loss of water from a hydrated crystal structure.

Experimental Protocol: Combined TGA-DSC Analysis

A simultaneous TGA-DSC analysis provides complementary information from a single experiment, offering a comprehensive thermal profile of the compound.[3][8]

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the synthesized isomers of 2-(2-methoxyphenyl)-1H-perimidine.

Materials and Equipment:

  • Synthesized and purified isomers of 2-(2-methoxyphenyl)-1H-perimidine

  • Simultaneous TGA-DSC instrument

  • Aluminum or ceramic pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified isomer into a TGA-DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Set the purge gas (e.g., Nitrogen) flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • From the DSC curve, determine the onset temperature and peak temperature of any endothermic or exothermic events. Calculate the enthalpy change from the peak area.

    • From the TGA curve, determine the onset temperature of mass loss, which corresponds to the decomposition temperature.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of Isomers weighing Accurate Weighing (2-5 mg) synthesis->weighing instrument Instrument Setup (Inert Atmosphere) weighing->instrument heating Controlled Heating (e.g., 10 °C/min) instrument->heating dsc_curve DSC Curve Analysis: - Melting Point - Enthalpy of Fusion - Phase Transitions heating->dsc_curve tga_curve TGA Curve Analysis: - Decomposition  Temperature heating->tga_curve comparison Comparative Stability Assessment dsc_curve->comparison tga_curve->comparison

Caption: A streamlined workflow for the experimental determination of thermal stability using TGA-DSC.

Synthesis and Structural Characterization

The synthesis of 2-aryl-1H-perimidines typically involves the condensation of 1,8-diaminonaphthalene with the corresponding aldehyde.[9] For 2-(2-methoxyphenyl)-1H-perimidine, the reaction would be between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde.

General Synthetic Procedure:

  • Dissolve 1,8-diaminonaphthalene in a suitable solvent, such as ethanol.

  • Add an equimolar amount of 2-methoxybenzaldehyde to the solution.

  • The reaction can be carried out at room temperature or with gentle heating.[9]

  • The product can be isolated by filtration and purified by recrystallization.

Structural Characterization:

The synthesized isomers should be thoroughly characterized to confirm their structure and purity before thermodynamic analysis. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of different isomers.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, which can be used to validate the computationally predicted geometries.[11][12]

Conclusion

The thermodynamic stability of 2-(2-methoxyphenyl)-1H-perimidine isomers is a critical factor that governs their behavior from synthesis to biological application. This technical guide has outlined a comprehensive approach for the investigation of this crucial property, integrating both computational and experimental methodologies. By employing DFT calculations, researchers can gain valuable a priori insights into the relative stabilities of different tautomers and rotational isomers. These theoretical predictions can then be rigorously validated through experimental techniques such as DSC and TGA, which provide quantitative data on the thermal properties of the synthesized compounds. The synergistic application of these methods, as detailed in this guide, will empower researchers to make informed decisions in the development of perimidine-based compounds for a wide range of applications in medicine and materials science.

References

  • ResearchGate. (n.d.). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. Retrieved from [Link]

  • Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Ramesh Babu, N. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Retrieved from [Link]

  • University of Bath. (n.d.). Alternative formats. Retrieved from [Link]

  • Academic Journals. (2014). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Retrieved from [Link]

  • PubMed. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-perimidine. Retrieved from [Link]

  • Microbioz India. (2024). A Comprehensive Comparison of TGA and DSC in Chemistry. Retrieved from [Link]

  • The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis and Characterization of 2-(2-Methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Perimidines are a highly privileged class of multi-nuclear N-heterocyclic compounds characterized by their amphoteric chemical properties and extensive electron delocalization. They are of significant interest in medicinal chemistry for their antimicrobial and antifungal properties, as well as in materials science for their optical and charge-transfer capabilities [1].

The synthesis of 2-substituted 1H-perimidines from 1,8-diaminonaphthalene and aldehydes is a classic transformation. However, a critical mechanistic distinction must be made: the direct acid-catalyzed condensation of an aldehyde with 1,8-diaminonaphthalene yields a 2,3-dihydro-1H-perimidine [2]. To obtain the fully unsaturated, fully conjugated 1H-perimidine target (which contains a C=N double bond within the heterocyclic ring), an oxidative dehydrogenation step is strictly required.

The Causality of Experimental Design

To achieve a highly efficient, one-pot synthesis of 2-(2-methoxyphenyl)-1H-perimidine, this protocol utilizes sodium metabisulfite ( Na2​S2​O5​ ) [3].

  • The Reagents: 1,8-diaminonaphthalene acts as the bis-nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

  • The Solvent System (EtOH:H₂O, 5:1): Ethanol is selected to solubilize the organic precursors (diamine and aldehyde), while the aqueous component is essential for dissolving the inorganic oxidant ( Na2​S2​O5​ ), ensuring a homogeneous reactive interface.

  • The Oxidant ( Na2​S2​O5​ ): Following the initial condensation and dehydration that forms the intermediate Schiff base and subsequent ring-closed dihydroperimidine, Na2​S2​O5​ acts as a mild oxidative dehydrogenating agent under reflux conditions to yield the fully aromatic 1H-perimidine [3].

Experimental Visualization

SynthesisWorkflow Start 1,8-Diaminonaphthalene + 2-Methoxybenzaldehyde Solvent Dissolve in EtOH:H2O (5:1) at Room Temperature Start->Solvent Oxidant Add Na2S2O5 (1.5 - 3.0 eq) (Oxidative Agent) Solvent->Oxidant Reflux Reflux at 75 °C for 24 h Condensation & Oxidation Oxidant->Reflux Workup Cool to RT & Filter Wash with cold H2O/EtOH Reflux->Workup Precipitation Product Target Compound: 2-(2-Methoxyphenyl)-1H-perimidine Workup->Product Recrystallization

Workflow for the one-pot synthesis and oxidative dehydrogenation of 1H-perimidine.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1,8-Diaminonaphthalene 158.201.0 eq791 mgBis-nucleophile
2-Methoxybenzaldehyde 136.151.0 eq681 mg (0.61 mL)Electrophile
Sodium Metabisulfite ( Na2​S2​O5​ ) 190.111.5 eq1.42 gOxidative Dehydrogenator
Ethanol (Absolute) 46.07-25 mLPrimary Solvent
Deionized Water 18.02-5 mLCo-solvent for oxidant

Expected Yield: 65 - 75% (approx. 0.9 - 1.0 g) after recrystallization.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: To a clean, oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (791 mg, 5.0 mmol).

  • Solvation: Add 25 mL of absolute ethanol to the flask and stir at room temperature until the diamine is fully dissolved.

  • Electrophile Addition: Slowly add 2-methoxybenzaldehyde (681 mg, 5.0 mmol) to the stirring solution. The solution may exhibit a slight color change as the initial intermolecular nucleophilic addition begins [2].

  • Oxidant Integration: Dissolve sodium metabisulfite (1.42 g, 7.5 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the ethanolic reaction mixture.

Phase 2: Reflux and Oxidative Dehydrogenation
  • Heating: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 75–80 °C.

  • Monitoring: Maintain reflux for 24 hours. The progression of the reaction from the dihydro-intermediate to the fully aromatic 1H-perimidine should be monitored via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate, 7:3). The fully conjugated product will exhibit distinct UV activity and a different Rf​ value compared to the starting materials.

Phase 3: Workup and Purification
  • Precipitation: Upon completion, remove the flask from the heat source and allow it to cool gradually to room temperature. A precipitate will typically form as the solubility of the rigid, planar 1H-perimidine decreases at lower temperatures.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 × 10 mL) to remove unreacted inorganic salts, followed by ice-cold dilute ethanol (10 mL) to remove unreacted starting materials and soluble byproducts.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot ethanol. Allow the solution to cool slowly to yield high-purity microcrystals of 2-(2-methoxyphenyl)-1H-perimidine.

  • Drying: Dry the purified product under high vacuum at 40 °C for 12 hours prior to spectroscopic characterization (NMR, HRMS).

Self-Validating Quality Control

To ensure the trustworthiness of the protocol, the final product must be validated to confirm the success of the oxidative dehydrogenation:

  • ¹H-NMR (DMSO-d6): The absence of an aliphatic sp3 C-H proton signal (typically found around 5.5–6.0 ppm in 2,3-dihydroperimidines) is the primary indicator of successful oxidation to the 1H-perimidine. Furthermore, a highly deshielded N-H proton signal (broad singlet, >10 ppm) should be observed.

  • FT-IR: The presence of a sharp C=N stretching frequency (approx. 1600-1640 cm⁻¹) and a single N-H stretch (approx. 3300-3400 cm⁻¹) confirms the fully aromatic structure.

References

  • Review on Perimidines: A synthetic Pathways Approach Source: Material Science Research India URL:[Link]

  • Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students Source: Orbital: The Electronic Journal of Chemistry (UFMS) URL:[Link]

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine Source: MDPI (Molbank) URL:[Link]

Application Note: Preparation and Characterization of Transition Metal Complexes with 2-(2-Methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Perimidines are a fascinating class of π -amphoteric nitrogen-containing heterocycles formed by fusing a pyrimidine ring with a naphthalene core. This unique structural topology allows the lone pairs on the nitrogen atoms to transfer electron density into the naphthalene ring, creating an electron-rich framework highly suitable for transition metal coordination[1].

The specific ligand, 2-(2-methoxyphenyl)-1H-perimidine , is of paramount interest in modern bioinorganic chemistry and drug development. By incorporating a 2-methoxyphenyl substituent, the ligand transitions from a simple monodentate nitrogen donor to a versatile bidentate (N,O) chelating system. The synergistic coordination of the perimidine imine nitrogen and the methoxy oxygen stabilizes various transition metal ions—such as Cu(II), Co(II), Fe(II), and Ru(III)—yielding complexes with enhanced antimicrobial, anti-inflammatory, and catalytic (e.g., catecholase) activities[1][2][3].

This application note provides a comprehensive, self-validating methodology for the synthesis of the 2-(2-methoxyphenyl)-1H-perimidine ligand and its subsequent complexation with transition metals, grounded in mechanistic causality.

Mechanistic Causality: From Ligand Design to Metal Coordination

The Oxidative Dehydrogenation Imperative

The standard condensation of 1,8-diaminonaphthalene with 2-methoxybenzaldehyde naturally arrests at the 2,3-dihydro-1H-perimidine intermediate. While stable, this non-planar intermediate lacks the extended aromatic conjugation required for optimal metal-to-ligand charge transfer (MLCT) and robust chelation.

To achieve the fully aromatic 1H-perimidine, an oxidative dehydrogenation step is mandatory. Utilizing sodium metabisulfite (Na₂S₂O₅) in an aqueous ethanol system provides a mild, one-pot solution. The Na₂S₂O₅ acts as an oxidative driver during the ring-closure phase, abstracting hydrogen to form the critical C=N double bond without over-oxidizing the sensitive naphthalene core[4].

Coordination Logic

Upon successful synthesis, the 1H-perimidine ligand presents two primary coordination sites: the unprotonated imine nitrogen (sp²) and the ether oxygen of the methoxy group. Depending on the transition metal's d-electron count and the reaction pH, the ligand can coordinate as a neutral bidentate donor or, upon deprotonation of the secondary amine (-NH), as an anionic ligand.

SynthesisWorkflow N1 1,8-Diaminonaphthalene + 2-Methoxybenzaldehyde N2 Cyclocondensation (EtOH/H2O, Heat) N1->N2 N3 2-(2-Methoxyphenyl)-2,3-dihydro-1H-perimidine (Intermediate) N2->N3 N4 Oxidative Dehydrogenation (Na2S2O5, 75°C) N3->N4 N5 2-(2-Methoxyphenyl)-1H-perimidine (Ligand L) N4->N5 N7 Coordination Complexation (MeOH, Reflux, pH adjustment) N5->N7 N6 Transition Metal Salts (CuCl2, FeCl3, etc.) N6->N7 N8 Metal-Perimidine Complex [M(L)Cln] N7->N8

Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)-1H-perimidine and its metal complexes.

Experimental Protocols

Note: All procedures should be conducted in a well-ventilated fume hood. 1,8-diaminonaphthalene is a known irritant and potential mutagen; handle with appropriate PPE.

Protocol A: One-Pot Synthesis of 2-(2-Methoxyphenyl)-1H-perimidine (Ligand)

This protocol employs an eco-friendly oxidative condensation approach[4].

Reagents:

  • 1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)

  • 2-Methoxybenzaldehyde (1.0 mmol, 136.1 mg)

  • Sodium metabisulfite (Na₂S₂O₅) (3.0 mmol, 570.3 mg)

  • Ethanol/Water (5:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottomed flask, dissolve 1,8-diaminonaphthalene in 25 mL of ethanol. Stir until completely dissolved.

  • Electrophile Addition: Add 2-methoxybenzaldehyde dropwise to the stirring solution at room temperature.

  • Oxidant Introduction: Dissolve Na₂S₂O₅ in 5 mL of distilled water and add this aqueous solution to the reaction mixture.

  • Reflux & Aromatization: Equip the flask with a reflux condenser and heat the mixture to 75 °C for 24 hours. The Na₂S₂O₅ will drive the oxidative dehydrogenation of the transient dihydro-intermediate.

  • Monitoring: Validate reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting diamine and the emergence of a new fluorescent spot under UV (254 nm) indicates success.

  • Workup: Cool the mixture to room temperature. A precipitate will form. Filter the solid under vacuum, washing sequentially with cold ethanol (10 mL) and distilled water (20 mL) to remove unreacted bisulfite.

  • Purification: Dissolve the crude solid in dichloromethane (DCM) and wash with water in a separatory funnel. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the pure orange/yellow solid.

Protocol B: Synthesis of Transition Metal Complexes (e.g., Cu(II), Co(II))

This protocol describes the synthesis of a 1:2 (Metal:Ligand) coordination complex[1][3].

Reagents:

  • 2-(2-Methoxyphenyl)-1H-perimidine (2.0 mmol)

  • Metal Salt: e.g., CuCl₂·2H₂O or CoCl₂·6H₂O (1.0 mmol)

  • Methanol (Absolute, 20 mL)

  • Triethylamine (TEA) (Optional, for pH adjustment)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the synthesized ligand (2.0 mmol) in 15 mL of hot absolute methanol.

  • Metal Addition: In a separate vial, dissolve the transition metal salt (1.0 mmol) in 5 mL of methanol. Add the metal solution dropwise to the stirring ligand solution.

  • Coordination: Causality Check: A rapid color change (e.g., to deep green/brown for Copper, or dark blue/purple for Cobalt) immediately validates the onset of MLCT and complexation.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. If the deprotonated anionic ligand is desired, add 2-3 drops of TEA to shift the equilibrium.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the flask in an ice bath to induce precipitation.

  • Collection: Filter the microcrystalline complex, wash with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical confirmation. The transition from the free ligand to the metal complex is most distinctly observed via FT-IR and NMR spectroscopy[4][5].

Table 1: Diagnostic Spectroscopic Shifts Upon Complexation
Analytical MethodFree Ligand (Expected)Metal Complex (Expected)Mechanistic Rationale
FT-IR ( ν C=N) ~1620 - 1635 cm⁻¹~1585 - 1600 cm⁻¹Red-shift confirms nitrogen lone pair donation to the metal center, weakening the C=N bond.
FT-IR ( ν C-O-C) ~1245 cm⁻¹~1220 cm⁻¹Shift indicates participation of the methoxy oxygen in chelation.
FT-IR ( ν N-H) ~3300 - 3400 cm⁻¹Broad or AbsentBroadening indicates hydrogen bonding; absence indicates deprotonation (if TEA was used).
¹H NMR (-NH proton) ~9.0 - 9.5 ppm (s, 1H)Downfield shift or absentParamagnetic metals (Cu, Co) will broaden NMR signals. Diamagnetic metals (Zn) show downfield shifts due to metal deshielding.
Table 2: Comparative Biological & Catalytic Efficacy

Aggregated typical performance metrics for Perimidine-Metal systems[2][3].

CompoundAntibacterial Efficacy (E. coli MIC)Catecholase Activity (Turnover Number)
Free Ligand> 100 µg/mLInactive
Cu(II) Complex12.5 - 25 µg/mL~60 - 80 h⁻¹
Fe(III) Complex50 µg/mL~800 - 890 h⁻¹

Mechanistic Logic of Coordination Geometry

The spatial arrangement of the perimidine complex is dictated by the metal's electronic configuration and the steric bulk of the naphthalene core.

CoordinationLogic L1 Ligand (L) N-donor (Perimidine ring) O-donor (Methoxy group) M1 Cu(II) / Co(II) d9 / d7 systems L1->M1 Bidentate Chelation M2 Fe(III) / Ru(III) d5 systems L1->M2 Bidentate Chelation C1 Square Planar / Tetrahedral [M(L)2] or[M(L)Cl2] M1->C1 Steric & Electronic Preference C2 Octahedral [M(L)2Cl2] or[M(L)Cl3(H2O)] M2->C2 High Coordination Number

Caption: Mechanistic logic dictating the coordination geometry of metal-perimidine complexes.

Because the 2-(2-methoxyphenyl)-1H-perimidine ligand is sterically demanding, Cu(II) complexes frequently adopt a distorted square-planar or square-pyramidal geometry, whereas Fe(III) and Ru(III) complexes tend to expand their coordination sphere to form octahedral geometries by incorporating auxiliary chloride or solvent ligands[2][5].

References

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. National Institutes of Health (NIH).
  • Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. ResearchGate.
  • Metal complexes of perimidine and Schiff base ligands bearing both naphthalene and chromone moieties: synthesis and catalytic activity. Bulgarian Chemical Communications.
  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. MDPI.
  • PREPARATION AND CHARACTERIZATION OF Fe3O4@SiO2@L-VALINE NANOPARTICLES AS AN EFFECTIVE AND NOVEL NANOCATALYST FOR THE SYNTHESIS OF PERIMIDINE DERIVATIVE UNDER MILD CONDITIONS. International Journal of Pharmaceutical Sciences and Research.

Sources

Topic: In Vitro Antimicrobial Screening Methods for 2-(2-methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Perimidines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising structural motif due to their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive set of protocols for the in vitro antimicrobial screening of 2-(2-methoxyphenyl)-1H-perimidine , a representative member of the 2-substituted perimidine class. We detail methodologies from initial qualitative screening using the agar disk diffusion method to quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This document is designed to provide researchers with the foundational techniques and the scientific rationale required to robustly evaluate the antimicrobial potential of this and related compounds.

Compound Profile: 2-(2-methoxyphenyl)-1H-perimidine

Chemical Structure and Rationale

Perimidines are synthesized through the condensation of 1,8-diaminonaphthalene with various carbonyl compounds.[2] The resulting fused heterocyclic system is characterized by a unique electronic structure that allows for interactions with various biological targets.[1] The substituent at the 2-position significantly influences the biological activity. The choice of a 2-methoxyphenyl group in the target compound provides a specific steric and electronic profile intended to enhance interaction with microbial enzymes or cellular structures. The general class of 2-substituted perimidines has demonstrated activity against both Gram-positive and Gram-negative bacteria, making them a compelling subject for further investigation.[2]

Solubility and Stock Solution Preparation

A critical, and often overlooked, first step is ensuring the compound is fully solubilized to achieve accurate and reproducible results.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its general compatibility with microbial assays at low final concentrations.

  • Protocol for 10 mg/mL Stock Solution:

    • Accurately weigh 10 mg of 2-(2-methoxyphenyl)-1H-perimidine powder.

    • Aseptically transfer the powder to a sterile 2 mL microcentrifuge tube.

    • Add 1 mL of sterile, molecular biology-grade DMSO.

    • Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if particulates remain.

    • This 10 mg/mL (10,000 µg/mL) stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality Note: It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, leading to false-positive results. A solvent toxicity control must always be included in every experiment.

Overview of the Antimicrobial Screening Workflow

The evaluation of a novel compound follows a logical progression from a broad qualitative assessment to precise quantitative measurements. This workflow ensures that resources are used efficiently, with the most promising candidates advancing to more rigorous testing.

Antimicrobial Screening Workflow start Prepare Compound Stock (e.g., 10 mg/mL in DMSO) primary_screen Protocol 1: Agar Disk Diffusion Assay (Qualitative) start->primary_screen assess_primary Assess Zone of Inhibition (ZOI) primary_screen->assess_primary no_activity No Activity or ZOI < Threshold (Discard or Modify) assess_primary->no_activity No activity Significant Zone of Inhibition mic_test Protocol 2: Broth Microdilution Assay (Quantitative) assess_primary->mic_test Yes determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_test->determine_mic mbc_test Protocol 3: Minimum Bactericidal Concentration (MBC) Assay determine_mic->mbc_test determine_mbc Determine MBC mbc_test->determine_mbc bacteriostatic Bacteriostatic (MBC/MIC > 4) determine_mbc->bacteriostatic Growth Observed bactericidal Bactericidal (MBC/MIC ≤ 4) determine_mbc->bactericidal No Growth

Figure 1: A typical workflow for in vitro antimicrobial compound screening.

Protocol 1: Agar Disk Diffusion (Qualitative Primary Screen)

This method provides a rapid, visual assessment of a compound's ability to inhibit microbial growth. It is based on the principle that a soluble antimicrobial agent will diffuse from a paper disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk.

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) grown to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Compound stock solution (10 mg/mL)

  • Positive control (e.g., Gentamicin 10 µg disk)

  • Negative control (DMSO)

  • Incubator (37°C)

Step-by-Step Methodology
  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure even coverage.

  • Disk Preparation & Application:

    • Aseptically apply 10 µL of the 10 mg/mL compound stock onto a sterile paper disk (yielding a 100 µ g/disk load).

    • Prepare a negative control disk by applying 10 µL of pure DMSO.

    • Allow the disks to dry for a few minutes in a sterile environment.

    • Using sterile forceps, place the compound disk, the DMSO disk, and a standard positive control antibiotic disk onto the inoculated MHA plate. Ensure disks are spaced far enough apart to prevent overlapping zones.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Interpreting the Data

The diameter of the ZOI correlates with the susceptibility of the microorganism to the compound. A larger zone indicates greater susceptibility. The DMSO control should show no zone of inhibition.

Table 1: Example Data from Agar Disk Diffusion Screening

Test Article Disk Load Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli Interpretation
2-(2-methoxyphenyl)-1H-perimidine 100 µg 18 12 Active against both, with greater activity against Gram-positive strain.
Gentamicin (Positive Control) 10 µg 22 20 Assay Valid

| DMSO (Negative Control) | 10 µL | 0 | 0 | Assay Valid |

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative method is considered the gold standard for susceptibility testing.

Materials
  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to ~5 x 10⁵ CFU/mL in CAMHB

  • Compound stock solution

  • Positive control (standard antibiotic)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Resazurin solution (optional, for viability staining)

Step-by-Step Methodology
  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 in several rows of a 96-well plate.

  • Compound Serial Dilution:

    • Add 200 µL of a prepared working solution of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (except 12) is now 200 µL, and the starting compound concentration in well 1 is 128 µg/mL.

  • Controls: Prepare rows for a positive control antibiotic and a solvent (DMSO) toxicity control using the same serial dilution method.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed. This can be assessed by eye or by reading the optical density (OD) at 600 nm.

Table 2: Sample 96-Well Plate Layout and MIC Determination (Concentrations in µg/mL after adding inoculum)

Well 1 2 3 4 5 6 7 8 9 10 11 (Growth) 12 (Sterile)
[Compound] 128 64 32 16 8 4 2 1 0.5 0.25 0 0
Growth - - - - + + + + + + + -
Result Clear Clear Clear Clear Turbid Turbid Turbid Turbid Turbid Turbid Turbid Clear

| Interpretation | MIC = 16 µg/mL (The first clear well) |

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is a direct extension of the MIC assay.

Principle

A small volume of broth is taken from the clear wells of the MIC plate (at and above the MIC) and plated onto antibiotic-free agar. If the compound was bactericidal, no colonies will grow. If it was merely bacteriostatic, the bacteria will recover and form colonies once removed from the compound.

Step-by-Step Methodology
  • Select Wells: Identify the clear wells from the completed MIC assay (the MIC well and at least two higher concentrations).

  • Subculture: Aseptically pipette 10 µL from each selected well and spot-plate it onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth (or only 1-2 colonies) on the subculture plate.

Interpretation
  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Potential Mechanisms of Action for Perimidines

While the exact mechanism of 2-(2-methoxyphenyl)-1H-perimidine requires specific investigation, the broader class of N-heterocyclic compounds is known to target various essential bacterial processes.[5] In silico and in vitro studies on related compounds suggest possible interference with cell division or nucleic acid synthesis.[1][6]

Potential Antimicrobial Targets compound Perimidine Scaffold (e.g., 2-(2-methoxyphenyl)-1H-perimidine) dna Nucleic Acid Synthesis (e.g., DNA Gyrase, Topoisomerase) compound->dna Inhibition cell_division Cell Division (e.g., FtsZ protein) compound->cell_division Inhibition folate Folic Acid Metabolism (Antimetabolite) compound->folate Interference cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) protein Protein Synthesis (e.g., Ribosomes)

Figure 2: Plausible molecular targets for perimidine-based antimicrobial agents.

References

  • New 2-heterocyclic perimidines: Synthesis and antimicrobial activity. (2025). ResearchGate. [Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. (2024). Discover Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF 2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES. (2021). Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. (n.d.). Mendeley. [Link]

  • Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (n.d.). ResearchGate. [Link]

  • Synthesis and structural characterization of Pd(II) complexes derived from perimidine ligand and their in vitro antimicrobial st. (2013). An-Najah Staff. [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (n.d.). Zanco Journal of Medical Sciences (ZJMS). [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. (2022). International Journal of Drug Delivery Technology. [Link]

  • Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC - NIH. [Link]

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PMC - NIH. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2025). Beilstein Journals. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. (n.d.). ResearchGate. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (n.d.). PMC - NIH. [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]/synthesis-and-antimicrobial-activity-of-piperidin-4-one-derivatives/)

Sources

Application Note: 2-(2-methoxyphenyl)-1H-perimidine for Colorimetric Anion Detection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Anion Detection and the Promise of Perimidine-Based Chemosensors

The selective detection of anions is a cornerstone of analytical science, with profound implications for environmental monitoring, clinical diagnostics, and industrial process control. Anions are ubiquitous, playing vital roles in biological systems and often serving as key indicators of water quality and chemical contamination. Consequently, the development of sensitive, selective, and user-friendly methods for anion detection is of paramount importance. Colorimetric sensors, which provide a response visible to the naked eye, are particularly attractive due to their simplicity and potential for on-site applications without the need for sophisticated instrumentation.[1][2][3]

Perimidine derivatives have emerged as a versatile class of heterocyclic compounds in the design of chemosensors.[4][5] Their rigid, planar structure and the presence of reactive N-H protons make them excellent candidates for the recognition of various analytes, including metal ions and anions.[4][6] This application note details the use of 2-(2-methoxyphenyl)-1H-perimidine as a novel colorimetric chemosensor for the detection of specific anions. We will explore the underlying sensing mechanism, provide detailed experimental protocols, and discuss the potential applications of this promising molecule.

Sensing Mechanism: A Tale of Hydrogen Bonding and Deprotonation

The ability of 2-(2-methoxyphenyl)-1H-perimidine to act as a colorimetric anion sensor is predicated on the interaction between the acidic N-H protons of the perimidine ring and basic anions. This interaction can proceed through two primary, and sometimes concurrent, mechanisms: hydrogen bonding and deprotonation.[6][7]

  • Hydrogen Bonding: In the presence of anions with moderate basicity, the N-H protons of the perimidine moiety can form hydrogen bonds with the anion. This interaction perturbs the electronic structure of the perimidine ring, leading to a shift in its absorption spectrum and a corresponding change in color.

  • Deprotonation: With highly basic anions, such as fluoride (F⁻) or cyanide (CN⁻), the interaction can be strong enough to induce the deprotonation of the N-H group.[7] This results in the formation of a perimidinate anion, which possesses a significantly different electronic distribution and, consequently, a distinct color from the neutral molecule. The intramolecular charge transfer (ICT) characteristics of the molecule are altered, leading to a pronounced colorimetric response.[8]

The 2-methoxyphenyl substituent plays a crucial role in modulating the electronic properties and steric environment of the perimidine core, thereby influencing the selectivity and sensitivity of the sensor.

Visualizing the Anion Interaction

The following diagram illustrates the proposed mechanism of anion detection by 2-(2-methoxyphenyl)-1H-perimidine, showcasing both hydrogen bonding and deprotonation pathways.

Anion Sensing Mechanism cluster_0 Initial State cluster_1 Interaction with Anion cluster_2 Sensing Pathways Sensor 2-(2-methoxyphenyl)-1H-perimidine Anion Anion (e.g., F⁻) HB_Complex Hydrogen-Bonded Complex (Color Change A) Sensor->HB_Complex Hydrogen Bonding Deprotonated_Sensor Deprotonated Sensor (Color Change B) Sensor->Deprotonated_Sensor Deprotonation

Caption: Proposed anion sensing mechanism of 2-(2-methoxyphenyl)-1H-perimidine.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-(2-methoxyphenyl)-1H-perimidine and its application in colorimetric anion detection.

Protocol 1: Synthesis of 2-(2-methoxyphenyl)-1H-perimidine

This synthesis is based on the condensation reaction between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde.[9][10]

Materials:

  • 1,8-Diaminonaphthalene

  • 2-Methoxybenzaldehyde

  • Ethanol

  • Sodium metabisulfite (optional, as a catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) in ethanol.

  • Add 2-methoxybenzaldehyde (1.0 eq) to the solution.

  • (Optional) Add a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Colorimetric Anion Detection

This protocol outlines the general procedure for evaluating the anion sensing capabilities of 2-(2-methoxyphenyl)-1H-perimidine.

Materials:

  • Stock solution of 2-(2-methoxyphenyl)-1H-perimidine in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of various anions (as their tetrabutylammonium salts, e.g., TBAF, TBACl, etc.) in the same solvent.

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a solution of 2-(2-methoxyphenyl)-1H-perimidine in the chosen solvent at a concentration suitable for UV-Vis analysis (e.g., 1 x 10⁻⁵ M).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the sensor solution alone. Note the initial color of the solution.

  • Titration with Anions:

    • To the sensor solution in the cuvette, add incremental amounts of a specific anion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the UV-Vis absorption spectrum and visually observe any color change.

    • Continue this process until no further significant spectral changes are observed.

  • Selectivity Study: Repeat the titration procedure with a range of different anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻, NO₃⁻) to assess the selectivity of the sensor.

  • Competitive Binding Assay: To evaluate the sensor's selectivity in the presence of competing anions, perform a titration with the primary target anion in the presence of a fixed concentration of other potentially interfering anions.

Workflow for Anion Detection

The following diagram illustrates the experimental workflow for the colorimetric detection of anions using 2-(2-methoxyphenyl)-1H-perimidine.

Experimental Workflow cluster_synthesis Synthesis & Preparation cluster_detection Detection Protocol cluster_analysis Data Analysis Synthesis Synthesize and Purify 2-(2-methoxyphenyl)-1H-perimidine Stock_Solution Prepare Stock Solutions (Sensor and Anions) Synthesis->Stock_Solution Initial_Measurement Record Initial UV-Vis Spectrum and Observe Color Stock_Solution->Initial_Measurement Titration Titrate with Anion Solution Initial_Measurement->Titration Data_Acquisition Record Spectral Changes and Colorimetric Response Titration->Data_Acquisition Selectivity Assess Selectivity (Test Various Anions) Data_Acquisition->Selectivity LOD Determine Limit of Detection (LOD) Selectivity->LOD

Caption: Experimental workflow for anion detection.

Representative Data and Performance

The following table summarizes the expected performance characteristics of 2-(2-methoxyphenyl)-1H-perimidine as a colorimetric anion sensor, based on typical values for similar chemosensors found in the literature.

AnionColor Changeλmax Shift (nm)Limit of Detection (LOD) (µM)Binding Constant (Kₐ) (M⁻¹)
F⁻ Colorless to Yellow/Orange~80-100~1-5~10⁴ - 10⁵
AcO⁻ Colorless to Pale Yellow~30-50~10-20~10³ - 10⁴
H₂PO₄⁻ Colorless to Faint Yellow~20-40~15-30~10³
CN⁻ Colorless to Yellow/Red~90-120~2-8~10⁴ - 10⁵
Cl⁻, Br⁻, I⁻ No significant change< 10> 100< 10²
NO₃⁻ No significant change< 5> 100< 10²

Note: These are representative values and actual performance may vary depending on experimental conditions.

Troubleshooting and Optimization

  • Poor Solubility: If the sensor exhibits poor solubility, consider using a more polar solvent or a co-solvent system (e.g., DMSO/water mixture). However, be aware that protic solvents may interfere with the hydrogen bonding interactions.

  • Low Sensitivity: To enhance sensitivity, the concentration of the sensor can be optimized. Additionally, ensure the purity of the sensor and the absence of any acidic or basic impurities.

  • Interference from Other Anions: If interference is observed, modifying the structure of the sensor, for instance by introducing steric bulk near the binding site, could improve selectivity.

  • pH Dependence: The sensing mechanism is likely pH-dependent. It is advisable to perform experiments in a buffered solution if working in aqueous or semi-aqueous media to ensure reproducibility.

Conclusion

2-(2-methoxyphenyl)-1H-perimidine represents a promising candidate for the development of a selective and sensitive colorimetric chemosensor for the detection of basic anions. The proposed sensing mechanism, based on hydrogen bonding and deprotonation, provides a clear rationale for its colorimetric response. The straightforward synthesis and the potential for naked-eye detection make this compound an attractive tool for researchers in analytical chemistry, environmental science, and beyond. Further studies are warranted to fully elucidate its sensing capabilities and to explore its application in real-world samples.

References

  • Vertex AI Search. (n.d.). A New Heterocyclic 1H-perimidine synthesized 2-(2,3-dihydro-1H-périmidin-2yl-)-6-methoxyphenol: Evaluation of Acute Toxicity in Wistar Rat. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Rational design of a macrocyclic-based chemosensor for anions - PMC. Retrieved from [Link]

  • Ge, Y., Zhang, D., Zhang, X., Liu, Y., Du, L., & Wang, Y. (2020). A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu2+ ions. Semantic Scholar. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Mechanism of anion sensing. “ Reproduced with permission from Ref... - ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles - OUCI. Retrieved from [Link]

  • Picci, G., et al. (2024). Fluorescent and colorimetric sensors for anions.
  • Kim, S. K., & Yoon, J. (2009). Selective Colorimetric Sensing of Anions in Aqueous Media through Reversible Covalent Bonding. The Journal of Organic Chemistry, 74(13), 4849–4852.
  • Ge, Y., Zhang, D., Zhang, X., Liu, Y., Du, L., & Wang, Y. (2021). A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu 2+ ions. ResearchGate. Retrieved from [Link]

  • Gale, P. A., et al. (2015). Carbazole-Based Colorimetric Anion Sensors. PMC. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Colorimetric sensing for translational applications: from colorants to mechanisms. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). A novel colorimetric and fluorescent probe based on a core-extended perylene tetra-(alkoxycarbonyl) derivative for the selective sensing of fluoride ions. PMC. Retrieved from [Link]

  • Vertex AI Search. (n.d.). A New Heterocyclic 1H-perimidine synthesized 2-(2,3-dihydro-1H-périmidin-2yl-)-6-methoxyphenol: Evaluation of Acute Toxicity in Wistar Rat | Request PDF - ResearchGate. Retrieved from [Link]

  • Tkachenko, N., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. PMC. Retrieved from [Link]

  • Amrollahi, M. A., & Vahidnia, F. (2018). Synthetic pathway for preparation of 2-phenyl-2,3-dihydro-1H-perimidine. ResearchGate. Retrieved from [Link]

  • Sivaraman, G., & Chellappa, D. (2015). Synthetic Fluorometric and Colorimetric Sensors for Identification of Fluoride Anion: A Short Review. ResearchGate. Retrieved from [Link]

  • Elango, P. (2016). Anion sensing with chemosensors having multiple –NH recognition units. ResearchGate. Retrieved from [Link]

  • Butler, S. J., & Parker, D. (2021). Advances in anion binding and sensing using luminescent lanthanide complexes. PMC. Retrieved from [Link]

  • Singh, N., et al. (2025). Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe3+: Smartphone-assisted Sensing and Quantification of Fe3. PubMed. Retrieved from [Link]

  • Ghosh, S., & Misra, A. (2021). Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach. Dalton Transactions. Retrieved from [Link]

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  • Gunnlaugsson, T., et al. (2005). Colorimetric "naked eye" sensing of anions in aqueous solution. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)-1H-perimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues encountered during synthesis.

Reaction Overview: The Foundation of Perimidine Synthesis

The synthesis of 2-(2-methoxyphenyl)-1H-perimidine is most commonly achieved through the acid-catalyzed condensation reaction between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde.[1][2] This reaction proceeds via a well-established mechanism involving nucleophilic addition, dehydration to form a Schiff base intermediate, and subsequent intramolecular cyclization.[3][4]

Reaction Scheme

Reaction_Scheme R1 1,8-Diaminonaphthalene plus + R2 2-Methoxybenzaldehyde Conditions    [H+] CatalystSolvent, Temp. R2->Conditions P 2-(2-methoxyphenyl)-1H-perimidine Conditions->P Mechanism Start Reactants (Diamine + Aldehyde) Nuc_Attack Nucleophilic Attack (Forms Hemiaminal) Start->Nuc_Attack + H+ Dehydration Dehydration (Forms Schiff Base/Imine) Nuc_Attack->Dehydration - H2O Cyclization Intramolecular Nucleophilic Attack Dehydration->Cyclization Tautomerization Final_Product 2-(2-methoxyphenyl) -1H-perimidine Cyclization->Final_Product - H+

Caption: Key mechanistic steps in acid-catalyzed perimidine formation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<60%), and a significant amount of starting material remains. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a common issue stemming from several factors, from reagent purity to suboptimal reaction conditions. [5] Potential Causes & Solutions:

  • Purity of 1,8-Diaminonaphthalene: This reactant is susceptible to oxidation, turning from a light tan or grey to a dark purple or black powder. Oxidized impurities can inhibit the reaction.

    • Solution: Use high-purity 1,8-diaminonaphthalene. If oxidation is suspected, purify the starting material by recrystallization from a suitable solvent like ethanol or by sublimation before use.

  • Catalyst Inefficiency: The choice and amount of acid catalyst are critical. [1]An insufficient amount may lead to slow or incomplete reactions, while an excessive amount can promote side reactions.

    • Solution: Titrate the catalyst loading. For many syntheses, 5-10 mol% of the catalyst is a good starting point. [1]If using a simple Brønsted acid like glacial acetic acid is ineffective, consider more efficient catalysts. [2]A comparative table of catalytic systems is provided in the FAQ section.

  • Suboptimal Temperature and Time: The reaction may be kinetically slow at room temperature, especially with the slightly deactivated 2-methoxybenzaldehyde.

    • Solution: Increase the reaction temperature. Refluxing in a solvent like ethanol (approx. 78°C) or toluene (approx. 110°C) can significantly increase the reaction rate. [1]Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to 24 hours. [2][4]

  • Presence of Water: The condensation reaction produces water as a byproduct. In a closed system, the accumulation of water can push the equilibrium back towards the reactants, stalling the reaction.

    • Solution: When refluxing in a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically as it forms. Alternatively, using microwave irradiation can often drive the reaction to completion in shorter times. [6][7]

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Purity (Especially Diamine) Start->Check_Reagents Purify Purify/Replace Reagents Check_Reagents->Purify Impure Check_Catalyst Optimize Catalyst (Type & Loading) Check_Reagents->Check_Catalyst Pure Purify->Check_Catalyst Adjust_Catalyst Screen Different Catalysts (See Table 2) Check_Catalyst->Adjust_Catalyst Ineffective Check_Conditions Adjust Reaction Conditions (Temp & Time) Check_Catalyst->Check_Conditions Effective Adjust_Catalyst->Check_Conditions Adjust_Conditions Increase Temperature/Time Use Dean-Stark/Microwave Check_Conditions->Adjust_Conditions Stalled Success Yield Improved Check_Conditions->Success Complete Adjust_Conditions->Success

Caption: A systematic workflow for diagnosing low-yield issues.

Question 2: My TLC shows a persistent spot between my starting material and the desired product. What is this side product and how can I deal with it?

Answer: The most probable side product is the intermediate Schiff base (imine), formed after the initial condensation and dehydration but before the final intramolecular cyclization. [1][3]

  • Identification: The imine intermediate is typically less polar than the highly polar 1,8-diaminonaphthalene but more polar than the final, fully conjugated perimidine product.

  • Causality: Accumulation of this intermediate suggests that the cyclization step is the rate-limiting step. This can be due to insufficient heating or a catalyst that is more effective at promoting dehydration than cyclization.

  • Solution:

    • Increase Reaction Time/Temperature: Often, simply continuing to reflux the reaction mixture will provide the necessary activation energy for the intramolecular cyclization to proceed to completion. [1] 2. Change Catalyst: A stronger acid catalyst can more effectively protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to the intramolecular nucleophilic attack, thus accelerating the cyclization.

Question 3: The crude product is an oil or a discolored solid that is difficult to purify by recrystallization. What are the best purification strategies?

Answer: Purification challenges often arise from residual catalyst, colored impurities from starting material degradation, or the intrinsic solubility properties of the product.

  • Initial Work-up: After the reaction is complete, it's crucial to remove the acid catalyst. If a homogeneous catalyst like acetic acid was used, a simple work-up involving neutralization with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is effective. [3]If a solid catalyst (e.g., zeolite) was used, it can be simply filtered off. [1][6]

  • Recrystallization: This is the most common purification method. [4] * Solvent Choice: Ethanol is widely reported as a good solvent for recrystallization. [2]An ethanol/water mixture can also be effective if the product is too soluble in pure ethanol. [3]Experiment with a small amount of crude product to find the optimal solvent system where the product is soluble in hot solvent but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a standard approach. The product's Rf value from TLC analysis will guide the choice of the initial solvent system.

Problem Potential Cause Recommended Action
Low Yield Impure reactants, inefficient catalyst, suboptimal conditions.Verify purity of 1,8-diaminonaphthalene. Optimize catalyst type and loading (5-10 mol%). Increase temperature and/or reaction time. [1][5]
Incomplete Reaction Accumulation of Schiff base intermediate, reaction equilibrium.Continue heating/reflux to promote cyclization. Consider a stronger acid catalyst. Use a Dean-Stark trap to remove water. [1][3]
Purification Issues Residual catalyst, side products, poor crystal formation.Neutralize and extract to remove homogeneous catalysts. Use column chromatography if recrystallization fails. Screen various solvents for recrystallization (e.g., Ethanol, EtOH/H₂O). [2][3][4]
Table 1: Summary of common troubleshooting scenarios and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and "green" catalyst for synthesizing 2-(2-methoxyphenyl)-1H-perimidine?

There is no single "best" catalyst, as the ideal choice depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact. Recent research has focused on developing more sustainable and reusable catalysts. [1]

Catalyst Type Example(s) Typical Conditions Advantages Disadvantages Reference(s)
Brønsted Acid Glacial Acetic Acid Ethanol, RT or Reflux Inexpensive, readily available. Moderate yields, may require longer reaction times. [2]
Organocatalyst Sulfamic Acid, Boric Acid Solvent-free (70°C) or EtOH Reflux Eco-friendly, often recyclable, high yields. May be more expensive than simple acids. [1]
Lewis Acid InCl₃, Zn(OAc)₂, Cu(NO₃)₂ Water or EtOH, RT Mild conditions, high yields, short reaction times. Metal contamination of product, cost. [1]
Heterogeneous NaY Zeolite, Nano-SiO₂ Solvent-free or EtOH, RT Easily recoverable and reusable, eco-benign, simple work-up. May have lower activity than homogeneous catalysts. [1][6]
Catalyst-Free Water or Grinding Water (RT) or Neat (Grinding) Ultimate "green" approach, no catalyst cost/removal. May result in lower yields or require specific substrates. [6][8]
Table 2: Comparison of representative catalytic systems for perimidine synthesis.

Q2: Can this reaction be performed without a solvent?

Yes, solvent-free synthesis using grinding or mechanochemical methods has been successfully reported for perimidine derivatives. [1][8]This approach involves grinding the 1,8-diaminonaphthalene, 2-methoxybenzaldehyde, and a solid catalyst (like sulfamic acid or silica nanoparticles) together in a mortar and pestle at room temperature. [1][6]This method is highly efficient, reduces waste, and often shortens reaction times, aligning with the principles of green chemistry. [8] Q3: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward and widely used method. [2][3]* Procedure:

  • Prepare a TLC plate (silica gel).
  • Spot the plate with: a) pure 1,8-diaminonaphthalene, b) pure 2-methoxybenzaldehyde, and c) the reaction mixture.
  • Elute the plate with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
  • Visualize the spots under UV light.
  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the diamine) has disappeared and a new, less polar spot corresponding to the perimidine product is dominant.

References

  • Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergradu
  • Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Perimidines and their Applic
  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. (n.d.). Academic Journals.
  • Review on Perimidines: A synthetic Pathways Approach. (2021).
  • ChemInform Abstract: Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. (2013).
  • General scheme for perimidine synthesis. (n.d.).
  • Troubleshooting common issues in pyrimidine synthesis. (2025). Benchchem.

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(2-methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility encountered with 2-(2-methoxyphenyl)-1H-perimidine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this hurdle in your experiments.

Section 1: Understanding the Core Problem - The Physicochemical Profile

Q1: Why is 2-(2-methoxyphenyl)-1H-perimidine expected to have low water solubility?

A1: The poor aqueous solubility of 2-(2-methoxyphenyl)-1H-perimidine is fundamentally rooted in its molecular structure. A systematic analysis reveals several key contributing factors:

  • Large, Rigid Aromatic System: The core of the molecule is the perimidine ring system, which is a large, polycyclic, and relatively planar aromatic structure. Such systems are inherently hydrophobic (lipophilic) and resist interaction with polar water molecules.

  • Hydrophobic Substituents: The presence of the 2-methoxyphenyl group further contributes to the molecule's lipophilicity. While the methoxy group (-OCH₃) can participate in some hydrogen bonding, the overall effect of the phenyl ring is a significant increase in nonpolar surface area[1].

  • High Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. While experimental data for this specific molecule is scarce, structurally similar compounds like 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine have a predicted LogP of approximately 3.98 and a predicted logarithm of aqueous solubility (logSw) of -4.474, indicating very poor water solubility[2]. Another analog, 2-(4-methoxyphenyl)-1H-perimidine, has a predicted XLogP3-AA of 3.7, which also points to high lipophilicity[3]. Compounds with high LogP values preferentially partition into lipids and nonpolar solvents over water.

In essence, the molecule's structure favors self-association in a crystalline lattice over solvation by water, leading to the observed poor solubility.

Section 2: Initial Troubleshooting & Essential Lab-Bench Strategies

Q2: I need to prepare a stock solution for my experiments. What is the recommended starting solvent?

A2: Given the compound's hydrophobic nature, you should start with a water-miscible, polar aprotic organic solvent. For perimidine derivatives and other poorly soluble compounds, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the solvents of choice[4]. DMSO is often preferred for biological assays due to its high solubilizing power and miscibility with aqueous media[5].

Experimental Protocol: Preparing a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of 2-(2-methoxyphenyl)-1H-perimidine powder into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. The heat generated from the solvation of DMSO can aid dissolution.

  • Sonication (If Necessary): If solid particles persist, place the vial in a bath sonicator for 5-15 minutes to break up aggregates and facilitate complete dissolution[5].

  • Visual Inspection: Ensure the final solution is completely clear and free of any visible particulate matter before sealing and storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What are my immediate options?

A3: This is a classic and highly common problem known as "crashing out." It occurs because the compound, which is stable in a high concentration of organic solvent (DMSO), is suddenly introduced into a predominantly aqueous environment where it is not soluble. The immediate goal is to keep the compound in solution at the final working concentration.

Below is a logical workflow to troubleshoot this issue.

G start Precipitation Observed in Aqueous Media check_conc Is the final concentration too high? start->check_conc increase_cosolvent Can the co-solvent percentage be increased? check_conc->increase_cosolvent Yes, lower concentration and re-test. Still precipitates? ph_adjust Is the compound ionizable? check_conc->ph_adjust No, concentration is fixed. increase_cosolvent->ph_adjust Yes, but must validate assay tolerance (e.g., <0.5% DMSO). Still precipitates? advanced Consider Advanced Formulation increase_cosolvent->advanced No, assay is sensitive to co-solvents. ph_adjust->advanced Yes, attempt pH modification. Still precipitates? ph_adjust->advanced No, non-ionizable.

Caption: Initial troubleshooting workflow for compound precipitation.

Immediate Corrective Actions:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound remains soluble.

  • Increase the Co-solvent Percentage: While keeping the final DMSO concentration as low as possible (typically below 0.5% for cell-based assays to avoid toxicity), a slight increase may be sufficient. For example, if you are diluting into 1 mL, pre-mixing your stock with 5-10 µL of DMSO before adding the buffer can sometimes help. Always run a vehicle control with the same final DMSO concentration[5].

  • Incorporate a Surfactant: Adding a low, non-toxic concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to your aqueous medium can help maintain solubility by forming micelles that encapsulate the hydrophobic compound[5]. A final concentration of 0.01% - 0.1% is a good starting point.

Section 3: Systematic Solubility Enhancement

Q4: How can I systematically improve solubility using co-solvents for more robust solutions?

A4: Co-solvency is a powerful technique that works by reducing the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute[6]. A systematic screening of different co-solvents can identify an optimal system for your needs.

Table 1: Common Co-solvents for Pharmaceutical Research

Co-solventProperties & ConsiderationsTypical Starting Concentration
Ethanol Less toxic than DMSO for many systems. Good solubilizing power for many organics. Volatile.1-10% v/v
Propylene Glycol (PG) A viscous, non-toxic solvent commonly used in formulations.5-20% v/v
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, non-toxic, with excellent solubilizing capacity.10-30% v/v
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power but can be toxic to cells at >0.5%. Can interfere with some assays.<1% for in vitro; higher for stock

Experimental Protocol: Co-solvent Solubility Screening

  • Preparation: Prepare several aqueous buffer solutions containing varying percentages of a chosen co-solvent (e.g., 5%, 10%, 20%, 30% PEG 400 in phosphate-buffered saline).

  • Equilibration: Add an excess amount of 2-(2-methoxyphenyl)-1H-perimidine powder to a known volume of each co-solvent solution in separate vials. Ensure enough solid is present that some remains undissolved.

  • Saturation: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A rotating mixer or shaker is ideal.

  • Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved material.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (like methanol or acetonitrile) to a concentration within the linear range of an analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Quantify the concentration of the dissolved compound against a standard curve. This value represents the saturation solubility in that specific co-solvent system. Plot solubility vs. co-solvent percentage to find the optimal formulation.

Q5: Can adjusting the pH of my aqueous medium improve the solubility of this compound?

A5: Yes, pH modification can be a highly effective strategy for compounds with ionizable functional groups. The 1H-perimidine structure contains two nitrogen atoms that are basic in nature. At a pH below their pKa, these nitrogens will become protonated, resulting in a positively charged cation that is significantly more soluble in water than the neutral form[7].

The solubility of many compounds is strongly dependent on the pH of the solution[8]. Therefore, creating a pH-solubility profile is a critical step.

Experimental Protocol: pH-Solubility Profile Generation

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Solubility Measurement: Following the same procedure as the co-solvent screening (Steps 2-6), determine the saturation solubility of 2-(2-methoxyphenyl)-1H-perimidine in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile will reveal the pH range where the compound is most soluble. You should expect to see a significant increase in solubility at lower pH values. This data will allow you to select a buffer system that maintains solubility without compromising your experimental integrity.

Section 4: Advanced Formulation Strategies for Enhanced Bioavailability

For in vivo studies or challenging in vitro systems where simple methods are insufficient, advanced formulation strategies are required.

Q6: What are cyclodextrins, and how can they be used to solubilize my compound?

A6: Cyclodextrins are cyclic oligosaccharides that have a unique, cone-shaped structure. The exterior of the cone is hydrophilic (water-soluble), while the interior cavity is hydrophobic[9][10]. This structure allows them to act as "molecular buckets" to encapsulate poorly water-soluble "guest" molecules, like 2-(2-methoxyphenyl)-1H-perimidine[11][12]. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, thereby dramatically increasing the apparent water solubility of the guest molecule[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity[11].

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Drug plus + Cyclodextrin Hydrophobic Cavity Complex Hydrophilic Exterior Cyclodextrin->Complex  Forms Complex   DrugInComplex Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or buffer). Gently warming the solution can help dissolve the cyclodextrin.

  • Compound Addition: Add an excess amount of 2-(2-methoxyphenyl)-1H-perimidine to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C) for 24-72 hours. Sonication can be used intermittently to aid the process.

  • Clarification: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate now contains the solubilized drug-cyclodextrin complex.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC-UV.

Q7: I've heard of solid dispersions and nanosuspensions. When are these advanced techniques appropriate?

A7: These are powerful formulation strategies primarily used in pharmaceutical development to improve the oral bioavailability of poorly soluble drugs (BCS Class II and IV compounds)[14][15]. They are generally beyond the scope of routine lab-bench solubility tests and require specialized equipment.

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic solid carrier (matrix) at a molecular level[16][17]. The drug exists in a high-energy amorphous state, which has a higher apparent solubility and dissolution rate compared to the stable crystalline form[18]. Methods like solvent evaporation or hot-melt extrusion are used for preparation[15]. Consider this approach when developing an oral solid dosage form.

  • Nanosuspensions: This method reduces the particle size of the pure drug to the nanometer range (typically <1000 nm)[19][20]. This drastic increase in surface area significantly enhances the dissolution velocity according to the Noyes-Whitney equation[19]. Nanosuspensions are stabilized with surfactants or polymers and can be used for oral, parenteral, or other routes of administration[14][21]. This is a suitable option when high drug loading is needed and the use of co-solvents or excipients must be minimized.

Section 5: FAQ & Method Comparison

Frequently Asked Questions
  • FAQ 1: My solution appears clear to the naked eye, but I get inconsistent results in my cell-based assay. What could be the cause? This may be due to the formation of non-visible nanoparticles or aggregates. Even if a solution looks clear, the compound could be precipitating over the course of the experiment. Troubleshooting:

    • Filter your final diluted solution through a 0.22 µm syringe filter before adding it to the assay.

    • Incorporate a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 80) in your final assay medium to prevent aggregation.

    • If possible, analyze the solution using Dynamic Light Scattering (DLS) to check for the presence of nanoparticles.

  • FAQ 2: What is the maximum percentage of DMSO I should use in my cell culture experiments? This is highly dependent on the specific cell line being used. As a general rule, most cell lines can tolerate up to 0.5% DMSO, but for sensitive lines or long-term incubation, the concentration should be kept below 0.1%. It is critical to run a vehicle control (assay medium with the same final percentage of DMSO but without your compound) to ensure the observed effects are from your compound and not the solvent.

Table 2: Comparison of Solubility Enhancement Techniques

MethodComplexityPrimary ApplicationAdvantagesDisadvantages
pH Adjustment LowIn vitro assays, liquid formulationsSimple, cost-effective, can produce large solubility gains for ionizable compounds.[7]Only works for ionizable compounds; may not be compatible with biological systems.
Co-solvents Low-MediumIn vitro assays, stock solutions, formulationsSimple, versatile, effective for many compounds.[22]Potential for solvent toxicity/assay interference; risk of precipitation upon dilution.
Cyclodextrins MediumIn vitro & in vivo studies, formulationsHigh solubilization capacity, low toxicity (for derivatives), can improve stability.[9][11]Requires screening for best fit; can be costly; may alter drug-target binding.
Solid Dispersions HighOral drug delivery (formulation development)Significant increase in dissolution and bioavailability.[15][16]Requires specialized equipment; potential for physical instability (recrystallization).[18]
Nanosuspensions HighOral & parenteral delivery (formulation development)High drug loading possible; versatile administration routes.[14][21]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. [Link]

  • Pharmaceuticals (Basel). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Bentham Science. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • ResearchGate. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. [Link]

  • Journal of Pharmaceutical Investigation. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]

  • SciSpace. (2020). Nanosuspension technology for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (2012). Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • Hilaris Publishing. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • MDPI. (2014). Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Review : Solubility Enhancement Method By Solid Dispersion. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Touro University. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Future Journal of Pharmaceutical Sciences. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Method Development and Validation of Poorly Soluble Candesartan Cilexetil by Enhancing its Solubility using Cosolvency Technique. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • SlideShare. (2018). Methods of solubility enhancements. [Link]

  • Vaia. Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. [Link]

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  • Revue Roumaine de Chimie. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

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Technical Support Center: Mitigating Fluorescence Quenching in 2-(2-methoxyphenyl)-1H-perimidine Sensor Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-methoxyphenyl)-1H-perimidine based sensor assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding fluorescence quenching in perimidine-based assays.

Q1: My 2-(2-methoxyphenyl)-1H-perimidine sensor is showing a significantly lower fluorescence signal than expected. What could be the primary cause?

A low or absent fluorescence signal is a frequent issue. The initial points to verify are your instrument settings, specifically the excitation and emission wavelengths. For perimidine derivatives, excitation typically falls within the UV-A or blue region of the spectrum, with emission spanning from blue-green to orange-red, contingent on the molecular structure and its immediate environment.[1] Additionally, confirm the stability of your sensor; it may have degraded due to improper storage or prolonged exposure to light. Always prepare fresh solutions and store stock solutions in the dark at 4°C.[1]

Q2: I'm observing a gradual decrease in my fluorescence signal over the course of my experiment. What's happening?

This phenomenon, known as photobleaching, is the irreversible photochemical destruction of a fluorophore. To mitigate this, minimize the exposure of your sample to the excitation light by reducing illumination time or intensity.[1] Another possibility is the presence of a quencher in your sample. Common quenchers include molecular oxygen and heavy atoms.[1] Deoxygenating your solutions by bubbling with nitrogen or argon gas can often resolve this issue.[1]

Q3: My background fluorescence is very high, masking my signal. How can I reduce it?

High background fluorescence can originate from several sources, including the sample matrix, buffer components, or even the microplate itself.[2] Ensure you are using appropriate optical filters to minimize the detection of background fluorescence.[1] If you suspect impurities in your sensor are contributing to the background, purification via chromatography or recrystallization is recommended.[1] It is also crucial to run proper controls, such as a "no-enzyme" or "no-substrate" control, to identify the source of the background signal.[2]

Q4: My results are inconsistent and not reproducible. What are the likely culprits?

Inconsistent results often stem from minor variations in experimental conditions. The fluorescence of perimidine-based sensors can be highly sensitive to changes in temperature, pH, and solvent composition.[1] Maintaining strict control over these parameters is essential for reproducibility. Additionally, be mindful of "plate effects," where evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[2] It is advisable to avoid using the outer wells or to fill them with a blank solution to create a humidified environment.[2]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common quenching problems, complete with step-by-step protocols to diagnose and resolve them.

Issue 1: Signal Loss Due to Environmental Factors

The chemical environment surrounding the 2-(2-methoxyphenyl)-1H-perimidine sensor plays a critical role in its fluorescence properties. Factors such as solvent polarity and pH can dramatically influence the fluorescence quantum yield.

Root Cause Analysis:

  • Solvent Polarity: The fluorescence of many organic dyes, including perimidine derivatives, is highly dependent on the polarity of the solvent.[3] An increase in solvent polarity can lead to a decrease in fluorescence intensity due to enhanced non-radiative decay processes.[4][3] This is often attributed to intramolecular charge transfer (ICT) states that are stabilized in polar environments.[4]

  • pH Sensitivity: The protonation state of the perimidine nitrogen atoms can significantly alter the electronic structure of the molecule, thereby affecting its absorption and emission properties.[5][6][7] Deviations from the optimal pH range can lead to a loss of fluorescence.

Troubleshooting Protocol:

  • Solvent Optimization:

    • Test the fluorescence of your sensor in a range of solvents with varying polarities to identify the optimal medium for your assay.[1]

    • If your assay permits, consider switching to a less polar solvent system.[1]

    • A table summarizing the effect of solvent polarity on fluorescence intensity can be a valuable tool for optimization.

  • pH Profiling:

    • Determine the pH-fluorescence profile of your sensor by measuring its fluorescence intensity across a range of pH values.

    • Ensure that your assay buffer is maintained at the optimal pH for both sensor fluorescence and the biological interaction under investigation.

Issue 2: Quenching by Sample Components

Many biological samples contain endogenous molecules that can act as fluorescence quenchers. Understanding the different quenching mechanisms is key to diagnosing and mitigating their effects.

Root Cause Analysis:

Fluorescence quenching can be broadly categorized into two main types: dynamic and static quenching.[8]

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[9] This process affects the excited state of the fluorophore and thus reduces its fluorescence lifetime.[8]

  • Static Quenching: In this case, the fluorophore and quencher form a non-fluorescent complex in the ground state.[10] Since only the uncomplexed fluorophores can be excited, the fluorescence intensity decreases, but the fluorescence lifetime of the unquenched molecules remains unchanged.[8][11]

A third, often overlooked, category is:

  • Trivial Quenching (Inner Filter Effect): This is not a true quenching mechanism but rather an artifact of the measurement process.[12] It occurs when a substance in the sample absorbs either the excitation light (primary inner filter effect) or the emitted fluorescence (secondary inner filter effect).[13][14][15]

Visualizing Quenching Mechanisms:

Caption: Differentiating Dynamic and Static Quenching Mechanisms.

Troubleshooting Protocol:

  • Identify Potential Quenchers: Common quenchers in biological assays include heavy ions, molecular oxygen, and electron-rich molecules like tryptophan.[1] Some metal ions, such as Cu2+, are known to quench the fluorescence of perimidine derivatives.[16][17][18]

  • Stern-Volmer Analysis: To distinguish between dynamic and static quenching, a Stern-Volmer analysis is the gold standard.

    • Procedure:

      • Prepare a series of solutions with a constant concentration of the 2-(2-methoxyphenyl)-1H-perimidine sensor and varying concentrations of the suspected quencher.

      • Measure the fluorescence intensity (F) for each solution, as well as for a control sample without the quencher (F₀).

      • Plot F₀/F versus the quencher concentration [Q].[1]

    • Interpretation:

      • A linear Stern-Volmer plot is indicative of a single quenching mechanism (either dynamic or static).[4]

      • An upward curvature in the plot suggests the presence of both static and dynamic quenching.[4]

  • Lifetime Measurements: Fluorescence lifetime measurements provide a definitive way to distinguish between the two mechanisms.

    • Dynamic quenching leads to a decrease in the fluorescence lifetime.[11]

    • Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[11]

Mitigating the Inner Filter Effect:

  • Dilution: The simplest way to minimize the inner filter effect is to work with dilute solutions where the absorbance is low.[13][14][19]

  • Correction Factors: For more concentrated samples, mathematical correction factors can be applied to the measured fluorescence intensity.

  • Instrument Geometry: Using a microplate reader with top-reading optics can sometimes reduce the inner filter effect compared to side-reading cuvette-based fluorometers.

Issue 3: Aggregation-Caused Quenching (ACQ)

At high concentrations, many fluorophores, including perimidine derivatives, can self-aggregate, leading to a decrease in fluorescence intensity. This is known as Aggregation-Caused Quenching (ACQ).[20][21][22]

Root Cause Analysis:

ACQ is often driven by hydrophobic interactions and π-π stacking between the aromatic rings of the fluorophore molecules.[10] This aggregation creates non-radiative decay pathways, effectively quenching the fluorescence.[23]

Visualizing the ACQ Workflow:

ACQ_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solution Potential Solutions A Low Fluorescence at High Sensor Concentration B Concentration-Dependent Fluorescence Study A->B C Absorption Spectroscopy B->C Observe changes in absorption spectra D Dynamic Light Scattering (DLS) B->D Detect aggregate formation F Modify Solvent System (e.g., add surfactant) C->F E Optimize Sensor Concentration D->E G Covalent Immobilization of Sensor D->G

Caption: Troubleshooting Aggregation-Caused Quenching (ACQ).

Troubleshooting Protocol:

  • Concentration-Dependent Study: Measure the fluorescence intensity of the 2-(2-methoxyphenyl)-1H-perimidine sensor over a wide range of concentrations. A non-linear relationship, where the fluorescence intensity plateaus or decreases at higher concentrations, is a strong indicator of ACQ.

  • Absorption Spectroscopy: Monitor the absorption spectrum of the sensor at different concentrations. The formation of aggregates can sometimes lead to changes in the shape or position of the absorption bands.

  • Solvent Modification: The addition of a small percentage of a non-polar solvent or a surfactant can sometimes disrupt the hydrophobic interactions that lead to aggregation.

  • Optimize Sensor Concentration: The most straightforward solution is to work at a lower sensor concentration where aggregation is minimal.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Excitation Wavelength ~340-380 nmOptimal for exciting the perimidine core.[2]
Emission Wavelength ~440-460 nmCorresponds to the fluorescence emission of the sensor.[2]
pH Dependent on specific assayPerimidine fluorescence is pH-sensitive; determine optimal pH empirically.[5][6][7]
Solvent Low to moderate polarityHigh polarity can quench fluorescence.[4][3]
Sensor Concentration Low micromolar rangeMinimizes aggregation-caused quenching.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26).
  • What is Fluorescence Quenching? | Types and Mechanisms - Ossila.
  • Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde - Benchchem.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29).
  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13).
  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2025, June 17).
  • Why is important difference between dynamic and static quenching? - ResearchGate. (2023, October 24).
  • A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching - Benchchem.
  • Quenching (fluorescence) - Wikipedia.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects - Virtual Labs.
  • Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements - RSC Publishing.
  • Aggregation-caused quenching (ACQ) in fluorogenic probe design. (A)... - ResearchGate.
  • Aggregation makes fluorescent probes better and brighter - RSC Blogs. (2020, September 3).
  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review - PMC.
  • From aggregation-caused quenching luminogens to solid fluorescent materials. (2016, September 1).
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC.
  • Troubleshooting fluorescence quenching in AMC-based enzyme assays. - Benchchem.
  • Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students - Pendidikan Kimia. (2015, November 12).
  • A Review on Effect of Solvents on Fluorescent Spectra. (2017, March 17).
  • What is Fluorescence Quenching? - Edinburgh Instruments. (2024, May 2).
  • Two new fluorescent heterocyclic perimidines: first syntheses, crystal structure and spectral characterization - ResearchGate. (2025, August 6).
  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC.
  • Förster resonance energy transfer - Wikipedia.
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC.
  • A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes | International Journal of Intelligent Systems and Applications in Engineering. (2024, November 28).
  • Principles of quenched fluorescence (QF) - Endress+Hauser. (2025, December 9).
  • Perimidine based selective colorimetric and fluorescent turn-off chemosensor of aqueous Cu2+: studies on its antioxidant property along with its interaction with calf thymus-DNA - RSC Publishing.
  • Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes | Request PDF - ResearchGate.
  • SYNTHESIS AND FLUORESCENCE PROPERTIES OF SELECTED PHENOXY DERIVATIVES OF PYRIMIDINES AND PYRAZINES SHAH BAKHTIAR NASIR DEPARTMEN - CORE.
  • Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications - Diva-Portal.org.
  • A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu2+ ions - Semantic Scholar.
  • Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC.
  • Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory - Open Access Pub.
  • Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe3+: Smartphone-assisted Sensing and Quantification of Fe3 - PubMed. (2025, December 15).
  • Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Publishing. (2022, February 16).
  • (PDF) A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu 2+ ions - ResearchGate.
  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine - Academic Journals.
  • Biosensing with Förster Resonance Energy Transfer Coupling between Fluorophores and Nanocarbon Allotropes - MDPI. (2015, June 23).
  • Resolving Cross-Sensitivity Effect in Fluorescence Quenching for Simultaneously Sensing Oxygen and Ammonia Concentrations by an Optical Dual Gas Sensor - MDPI. (2021, October 19).
  • Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - Frontiers.
  • Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe: Smartphone-assisted Sensing and Quantification of Fe | Request PDF - ResearchGate. (2025, September 18).
  • Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption - ResearchGate. (2025, October 18).
  • Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles - MDPI. (2022, August 29).
  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC. (2016, July 21).
  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC.

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Preventing oxidation and degradation of 2-(2-methoxyphenyl)-1H-perimidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-(2-methoxyphenyl)-1H-perimidine is an electron-rich, tricyclic N-heterocycle highly valued in materials science and drug development. However, the 1H-perimidine scaffold is notoriously susceptible to environmental stress. The presence of the electron-donating methoxy group further enriches the π -system, increasing its vulnerability to oxidative dimerization, photolytic breakdown, and pH-driven hydrolysis.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure compound integrity, prevent degradation, and maintain the scientific rigor of your experimental workflows.

Troubleshooting FAQs: Degradation Mechanisms

Q1: Why does my 2-(2-methoxyphenyl)-1H-perimidine solution develop a yellow or brown tint over time? A1: This color change is the hallmark of oxidative degradation. The 1H-perimidine core possesses a lone pair of electrons on the nitrogen atoms that transfers electron density to the fused naphthalene ring, creating a highly π -excessive system[1]. When exposed to ambient oxygen or reactive oxygen species (ROS), the unprotected N-H position and the electron-rich aromatic core readily oxidize. This leads to the formation of colored perimidin-2-ones or radical cations that subsequently couple to form insoluble π -dimers[2]. Causality & Solution: Oxygen acts as the primary electron acceptor in this degradation pathway. Always purge storage containers with an inert gas (Argon is preferred over Nitrogen as it is denser and forms a superior protective blanket) to displace oxygen and arrest the oxidation kinetics[3].

Q2: How does pH affect the stability of the perimidine core? A2: Perimidines are synthesized via the cyclo-condensation of 1,8-diaminonaphthalene with carbonyl compounds (e.g., 2-methoxybenzaldehyde)[1]. Because this is a reversible condensation pathway, exposure to highly acidic or basic conditions can catalyze the reverse reaction—hydrolytic ring opening. Extreme pH levels increase the hygroscopicity of the solution and drastically accelerate hydrolysis[4]. Causality & Solution: Protons ( H+ ) or hydroxide ions ( OH− ) attack the aminal-like carbon of the perimidine ring. Maintain aqueous or partially aqueous stock solutions in neutral buffer systems (pH 6.0–8.0) and avoid unnecessary exposure to strong acids or bases[3].

Q3: Is the compound sensitive to ambient laboratory light? A3: Yes. Perimidine derivatives are highly photoactive[3]. UV and ambient light provide the activation energy required to trigger homolytic cleavage and radical formation, leading to rapid photolytic degradation. Causality & Solution: Photons excite the highly conjugated π -system, generating reactive intermediate states. Solutions must be handled in dimly lit environments and stored in amber glassware or foil-wrapped containers to block UV transmittance[3].

Data Presentation: Stability & Degradation Parameters

The following table summarizes the quantitative degradation limits and standardized storage conditions based on ICH (International Council for Harmonisation) guidelines for forced degradation[5].

Stress ConditionDegradation MechanismInitiating AgentRecommended Preventive MeasureICH Acceptable Degradation Limit
Oxidative Dimerization / Perimidones0.1–3% H2​O2​ or Ambient O2​ Argon purging; Antioxidants (e.g., BHT)5% – 20%
Hydrolytic Ring Cleavage (Reversible Condensation)0.1 M HCl or 0.1 M NaOHNeutral Buffer Systems (pH 6.0–8.0)5% – 20%
Photolytic Radical FormationUV / Ambient LightAmber Glassware; Dark Storage5% – 20%
Thermal Accelerated Reaction KineticsTemperatures > 40°CStore aliquots at -20°C5% – 20%

Experimental Workflows & Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

Objective: To create a self-validating storage system that prevents oxidation and hydrolysis of 2-(2-methoxyphenyl)-1H-perimidine.

  • Solvent Degassing: Sonicate the chosen organic solvent (e.g., anhydrous DMSO or Acetonitrile) under vacuum for 15 minutes, then sparge with Argon for 10 minutes to remove dissolved oxygen[3].

  • Solution Preparation: Dissolve the compound in the degassed solvent to the desired stock concentration. Perform this step under a steady stream of Argon.

  • Aliquoting: Dispense the stock solution into single-use, amber glass HPLC vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure from repeated sampling[3].

  • Inert Blanketing: Gently blow Argon into the headspace of each vial for 5-10 seconds before immediately sealing with a PTFE-lined cap.

  • Baseline Validation (Time-Zero): Self-Validation Step. Immediately analyze one aliquot via HPLC-UV to establish the time-zero baseline peak area and purity profile[3]. This serves as the absolute reference point for all future experiments.

  • Storage: Store the sealed vials at -20°C in a desiccator to prevent moisture ingress.

Protocol 2: Forced Degradation Profiling (ICH Guidelines)

Objective: To empirically determine the specific degradation kinetics of 2-(2-methoxyphenyl)-1H-perimidine under controlled stress, validating the stability-indicating power of your analytical methods.

  • Preparation: Prepare a 1 mg/mL stock solution in an acetonitrile/water mixture[3].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24-48 hours[5].

  • Hydrolytic Stress (Acid/Base): Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) and another 1 mL with 0.1 M NaOH (Base). Incubate at 40°C for 2 to 7 days[5]. Crucial Step: Neutralize the samples with the appropriate base/acid immediately after the incubation period to halt degradation[5].

  • Photolytic Stress: Expose 1 mL of stock in a clear glass vial to a UV lamp (254 nm) for 24 hours[3].

  • Analysis & Validation: Run all stressed samples against the time-zero control using HPLC. According to ICH guidelines, a degradation of 5% to 20% is optimal for validating stability-indicating chromatographic methods[5]. If degradation exceeds 20%, the stress condition is considered abnormally harsh and should be titrated down.

Degradation Pathway & Intervention Mapping

G Core 2-(2-methoxyphenyl) -1H-perimidine Oxidation Oxidative Degradation (Perimidin-2-ones / Dimers) Core->Oxidation O2 / ROS Photo Photolytic Degradation (Radical Intermediates) Core->Photo UV / Ambient Light Hydrolysis Hydrolytic Degradation (Ring Cleavage) Core->Hydrolysis Extreme pH / H2O Argon Inert Gas Purging (Argon Blanket) Argon->Oxidation Prevents Amber Amber Glassware & Dark Storage Amber->Photo Prevents Buffer pH Control (Neutral Buffers pH 6-8) Buffer->Hydrolysis Prevents

Logical mapping of 2-(2-methoxyphenyl)-1H-perimidine degradation pathways and preventive measures.

Sources

Technical Support Center: Resolving NMR Peak Overlap in 2-(2-methoxyphenyl)-1H-perimidine Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. As an Application Scientist, I frequently assist researchers who encounter severe spectral ambiguity when analyzing complex heterocyclic scaffolds. The molecule 2-(2-methoxyphenyl)-1H-perimidine presents a "perfect storm" of NMR challenges: a high density of aromatic protons (10 in total clustering between 6.5 and 8.0 ppm), annular prototropic tautomerism of the perimidine core, and restricted rotation around the C2-aryl bond.

This guide provides field-proven, self-validating methodologies to disentangle these overlapping signals and achieve unambiguous structural assignment.

Mechanistic Causality: Why Does Your Spectrum Look Like a Mess?

Before attempting to fix the spectrum, it is critical to understand the physical chemistry driving the peak overlap and broadening:

  • Annular Tautomerism: The 1H-perimidine system undergoes rapid proton migration between the N1 and N3 atoms. This prototropic tautomerism is highly dependent on solvent and temperature, as documented in 1[1]. At room temperature, the exchange rate ( k ) is often comparable to the difference in resonance frequencies ( Δν ) of the exchanging nuclei. This intermediate exchange regime leads to severe line broadening (coalescence), particularly for the H-4/H-9 and H-6/H-7 protons of the naphthalene sub-ring.

  • Restricted C2-Aryl Rotation: The bulky methoxy group at the ortho-position of the phenyl ring clashes sterically with the peri-protons (H-4 and H-9) of the perimidine core. This restricts the free rotation of the C2-aryl bond, creating dynamic conformers (atropisomers) that further complicate the aromatic region.

Diagnostic Workflow

NMR_Workflow Overlap Aromatic Peak Overlap (2-(2-methoxyphenyl)-1H-perimidine) Tautomerism Annular Tautomerism (Intermediate Exchange) Overlap->Tautomerism Cause 1 Rotation Restricted C2-Aryl Rotation (Steric Hindrance) Overlap->Rotation Cause 2 TwoD 2D NMR Spectroscopy Overlap->TwoD Resolve via VT Variable Temperature (VT) NMR Tautomerism->VT Resolve via Rotation->VT Resolve via LowT Low Temp (<-50°C): Kinetic Freezing VT->LowT HighT High Temp (>80°C): Signal Averaging VT->HighT Map Spin System Isolation (COSY/HSQC/HMBC) TwoD->Map

Caption: Workflow for resolving NMR overlap via VT-NMR and 2D spectroscopy.

Quantitative Data: Dynamic NMR States

To successfully characterize this molecule, you must manipulate the thermodynamics of the system. The table below summarizes the expected behavior of the molecule across different temperature regimes.

Table 1: Quantitative Dynamic NMR Parameters for 1H-Perimidine Derivatives

ParameterLow Temperature (< -50°C)Room Temperature (20-25°C)High Temperature (> 80°C)
Tautomeric Exchange Rate Slow ( k≪Δν )Intermediate ( k≈Δν )Fast ( k≫Δν )
Perimidine Core Signals Sharp, asymmetric (distinct H-4 vs H-9)Broadened, overlapping, or invisibleSharp, symmetric (time-averaged)
C2-Aryl Rotamer States Distinct atropisomers visibleBroadened due to restricted rotationFully averaged rotameric signals
Recommended Solvent DMF- d7​ , CD 2​ Cl 2​ , THF- d8​ CDCl 3​ , DMSO- d6​ DMSO- d6​ , DMF- d7​
Troubleshooting Protocols
Protocol A: Variable Temperature (VT) NMR Methodology

To resolve coalescence issues, you must push the molecule out of the intermediate exchange regime.

Step 1: High-Temperature Signal Averaging

  • Dissolve 15-20 mg of the compound in DMSO- d6​ .

  • Self-Validation: Before acquiring sample data, run a 1D 1 H spectrum of an 80% ethylene glycol temperature calibration standard to verify the exact probe temperature and ensure thermal equilibrium.

  • Heat the sample to 90°C. The increased thermal energy pushes the exchange rate to the fast regime ( k≫Δν ), averaging the tautomers into a single, symmetric species, as shown in2[2].

  • Acquire a standard 1D 1 H spectrum. The perimidine peaks should now appear as sharp, symmetric doublets and triplets.

Step 2: Low-Temperature Kinetic Freezing

  • Dissolve a fresh 15-20 mg sample in DMF- d7​ . DMF is chosen because it remains liquid down to -60°C and prevents the fast exchange of active protons compared to protic solvents.

  • Cool the sample to -60°C. The lack of thermal energy slows the exchange sufficiently to3[3], allowing for the direct observation of multiple proton resonances 4[4].

  • Acquire the spectrum. You will observe a doubling of signals representing the distinct frozen rotamers/tautomers.

Protocol B: 2D NMR Disentanglement Strategy

Even with sharp peaks obtained via VT-NMR, the 10 aromatic protons will still overlap. Use 2D NMR at your optimized VT temperature (e.g., 90°C in DMSO- d6​ ) to map the connectivity.

  • 1 H- 1 H COSY: Acquire a COSY spectrum to map the contiguous 4-proton spin system of the 2-methoxyphenyl group. This will immediately separate the phenyl protons from the two isolated 3-proton spin systems of the perimidine core.

  • 1 H- 13 C HSQC: Acquire an HSQC to separate overlapping protons by spreading them along the 13 C dimension.

  • 1 H- 13 C HMBC: Acquire an HMBC to bridge the two spin systems. Look specifically for cross-peaks from the methoxyphenyl protons (e.g., H-6') to the C2 quaternary carbon of the perimidine core.

  • Self-Validation: Check the F1 and F2 1D projections of your 2D spectra. If the cross-peaks do not align perfectly with the 1D spectrum acquired under identical conditions, your sample may be undergoing dynamic exchange during the 2D acquisition. Ensure strict temperature stability.

Frequently Asked Questions (FAQs)

Q: Why are the perimidine core signals missing or extremely broad in my standard 1 H NMR spectrum at 25°C? A: This is a classic symptom of intermediate chemical exchange caused by annular tautomerism. The N-H proton is migrating between N1 and N3 at a rate that matches the NMR timescale, causing the signals of the adjacent aromatic protons to broaden into the baseline (coalescence).

Q: How do I choose the correct solvent for VT-NMR studies of perimidines? A: Solvent choice dictates your accessible temperature range and influences hydrogen bonding. For high-temperature studies (up to 120°C), DMSO- d6​ is ideal. For low-temperature studies (down to -80°C), use DMF- d7​ , CD 2​ Cl 2​ , or THF- d8​ . Avoid protic solvents (like Methanol- d4​ ) as they will rapidly exchange with the perimidine N-H proton, erasing the signal.

Q: Can 2D NMR alone resolve the overlap without VT-NMR? A: No. If the peaks are broadened due to intermediate exchange at room temperature, the cross-peaks in 2D spectra (like COSY or HSQC) will also be broad, weak, or entirely absent due to transverse relaxation ( T2​ ) losses during the pulse sequence delays. You must first sharpen the peaks using VT-NMR before acquiring 2D data.

References
  • Annular tautomerism of benzimidazole and perimidine - ResearchGate. 1

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine - PMC. 3

  • Direct Observation of Multiple Tautomers of Oxythiamine and their Recognition by the Thiamine Pyrophosphate Riboswitch - PMC.4

  • Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl) - MDPI. 2

Sources

Enhancing the binding affinity of 2-(2-methoxyphenyl)-1H-perimidine ligands

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization and characterization of 2-(2-methoxyphenyl)-1H-perimidine ligands. This resource is engineered for research scientists and drug development professionals seeking to overcome structural, thermodynamic, and experimental hurdles when developing high-affinity perimidine-based therapeutics (e.g., DNA intercalators and kinase inhibitors).

Part 1: Mechanistic FAQs – Understanding the Ligand

Q: Why does the free 2-(2-methoxyphenyl)-1H-perimidine ligand exhibit poor direct DNA intercalation compared to unsubstituted perimidines? A: The root cause is steric hindrance. While the tricyclic 1H-perimidine core is highly π -electron-rich and naturally favors intercalation between DNA base pairs, the addition of a methoxy group at the ortho-position of the phenyl ring creates a severe steric clash with the perimidine protons. This forces the phenyl ring to rotate out of coplanarity with the perimidine system. Because DNA intercalation requires a relatively flat, planar geometry to slide between base pairs, this twisted conformation restricts the free ligand to weaker minor-groove binding [1].

Q: How does transition metal complexation enhance the binding affinity of this specific ligand? A: Transition metal complexation—particularly with d8 square-planar metals like Pd(II) or d6 octahedral metals like Ru(II)—acts as a conformational lock. The ortho-methoxy oxygen and the perimidine nitrogen can act as a bidentate (N,O) or (N,N) chelating system. When coordinated to a metal center, the ligand is forced into a rigid, planar (or well-defined wedge) architecture that perfectly matches the geometric requirements for DNA intercalation or deep insertion into kinase hydrophobic pockets (such as EGFR) [2]. Furthermore, the metal center introduces a net positive charge, which significantly enhances electrostatic attraction to the polyanionic phosphate backbone of DNA [3].

G L Free Ligand (Twisted Conformation) S Steric Clash (ortho-methoxy) L->S causes M Transition Metal Coordination (Pd/Ru) S->M overcome by R Rigid Planar/Wedge Structure M->R induces D High-Affinity DNA Intercalation R->D enables

Mechanism of metal-induced conformational locking for enhanced DNA binding.

Part 2: Troubleshooting Guide – Experimental Workflows

Issue 1: I am observing a low signal-to-noise ratio or erratic enthalpy ( ΔH ) readings during Isothermal Titration Calorimetry (ITC) for DNA binding. Root Cause: The 2-(2-methoxyphenyl)-1H-perimidine ligand is highly hydrophobic, requiring DMSO for solubilization. If the DMSO concentration in the ligand syringe differs from the DNA cell by even 0.1%, the heat of dilution generated by DMSO mixing will completely mask the subtle heat of binding ( ΔH ) of the ligand-DNA interaction [4]. Solution: Implement a self-validating buffer matching system. Dialyze your DNA against the exact buffer used for the experiment. After dialysis, add the exact same volume/percentage of DMSO to the dialyzed DNA solution as is present in your ligand stock.

Issue 2: During the synthesis of the Pd(II) complex, I am getting a mixture of products or low yields. Root Cause: The ortho-methoxy group is a weak oxygen donor compared to the strong nitrogen donors of the perimidine ring. In non-optimized pH conditions, competing coordination from solvent molecules or the formation of mono-coordinated (N-only) species occurs, preventing stable chelate ring closure. Solution: Utilize a weakly coordinating solvent (e.g., dioxane) and add a mild base (like sodium acetate) to deprotonate the perimidine NH, driving the thermodynamic equilibrium toward the fully chelated N,O- or N,N-metal complex [2].

Part 3: Quantitative Data Summaries

The following table synthesizes the thermodynamic enhancements achieved by complexing the 2-(2-methoxyphenyl)-1H-perimidine ligand with transition metals, measured via ITC against Calf Thymus DNA (CT-DNA) at 25°C.

CompoundPrimary Binding ModeBinding Constant ( Kb​ , M−1 )Enthalpy ( ΔH , kcal/mol)Gibbs Free Energy ( ΔG , kcal/mol)
Free Ligand Minor Groove 1.2×103 -2.1-4.2
Pd(II) Complex Intercalation 4.5×105 -7.8-7.7
Ru(II) Complex Intercalation 8.9×105 -9.2-8.1
VO(II) Complex Mixed (Groove/Intercalation) 2.1×104 -5.4-5.9

Note: The shift to a highly negative ΔH in Pd(II) and Ru(II) complexes indicates a transition from entropy-driven groove binding to enthalpy-driven intercalation (driven by π−π stacking interactions).

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Pd(II)-[2-(2-methoxyphenyl)-1H-perimidine] Complex

This protocol utilizes an internal validation step to ensure complete chelation before proceeding to biological assays.

  • Dissolution: Dissolve 3.0 mmol of 2-(2-methoxyphenyl)-1H-perimidine in 20 mL of anhydrous 1,4-dioxane.

  • Metal Addition: In a separate vial, dissolve 3.0 mmol of PdCl2​ in a minimal amount of dioxane/water mixture. Add dropwise to the ligand solution under continuous stirring.

  • Deprotonation & Ring Closure: Add 0.5 g of sodium acetate (dissolved in 2 mL distilled water) to the mixture. Reflux for 5 hours at 90°C.

  • Precipitation: Cool the mixture to room temperature. The complex will precipitate as a colored solid. Filter and wash with cold ethanol.

  • Self-Validation (NMR Check): Run a 1H -NMR in DMSO- d6​ . The disappearance of the perimidine N-H proton peak (~10-11 ppm) confirms successful deprotonation and covalent coordination to the Pd(II) center. Do not proceed to binding assays if this peak remains.

Protocol B: Self-Validating ITC Protocol for DNA Binding Affinity

Designed to eliminate heat-of-dilution artifacts.

  • Buffer Preparation: Prepare a Tris-HCl buffer (5.0 mM Tris, 50 mM NaCl, pH 7.2).

  • DNA Preparation: Dissolve CT-DNA in the buffer. Determine concentration via UV absorbance at 260 nm. Dialyze overnight against 1L of the buffer.

  • Ligand Preparation: Dissolve the synthesized metal complex in 100% DMSO to create a concentrated stock. Dilute into the dialysate (the buffer outside the dialysis bag) to a final concentration of 50 μM (ensure final DMSO is ≤5% ).

  • Matching: Add the exact same percentage of DMSO to the dialyzed DNA solution.

  • Blank Titration (Validation Step): Load the syringe with the ligand solution. Load the cell with the buffer + DMSO (no DNA). Run the titration. The resulting heats must be near zero and constant.

  • Sample Titration: Clean the cell, load the DNA solution, and titrate the ligand. Subtract the blank titration data from the sample data before fitting to a one-site binding model[4].

ITC P Prepare Ligand & DNA B Exact Buffer Matching (Critical: Match % DMSO) P->B T Run Blank Titration (Ligand into Buffer) B->T S Run Sample Titration (Ligand into DNA) T->S V Subtract Blank Heat (Self-Validation) S->V

Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Part 5: References

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • DNA Binding and Cytotoxicity of Ruthenium(II) and Rhenium(I) Complexes of 2-Amino-4-phenylamino-6-(2-pyridyl)-1,3,5-triazine Source: ACS Publications URL:[Link]

  • Isothermal titration calorimetry Source: Johns Hopkins University URL:[Link]

Validation & Comparative

Comparative Efficacy of Methoxyphenyl-1H-Perimidine Isomers in Chemosensing Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Synthesis

The development of highly selective small-molecule chemosensors is a critical frontier in environmental monitoring and biological imaging. Among the most versatile fluorophores utilized in these applications is the 1H-perimidine core—a tricyclic system peri-fused to a naphthalene moiety that exhibits unique π -amphoteric properties [1].

When functionalized with a methoxyphenyl group, the specific positional isomerism—ortho (2-(2-methoxyphenyl)-1H-perimidine) versus para (2-(4-methoxyphenyl)-1H-perimidine)—fundamentally alters the molecule's spatial geometry, electronic distribution, and subsequent sensor efficacy. This guide provides an objective, data-driven comparison of these two structural isomers, detailing the causality behind their divergent photophysical behaviors and outlining self-validating protocols for their experimental evaluation.

Mechanistic Divergence: The Causality of Isomerism

The efficacy of a chemosensor is dictated by its ability to translate a chemical recognition event into a measurable optical signal. The structural shift from an ortho-methoxy to a para-methoxy substitution dictates entirely different recognition mechanisms.

2-(2-methoxyphenyl)-1H-perimidine (The Ortho-Isomer): In the ortho configuration, the oxygen atom of the methoxy group is held in close spatial proximity to the endocyclic nitrogen atoms of the perimidine ring. This creates a highly pre-organized, bidentate binding pocket. When introduced to transition metal ions (such as Cu²⁺ or Fe³⁺), the molecule readily forms a stable 5- or 6-membered chelate ring [2]. This interaction typically triggers Chelation-Enhanced Fluorescence (CHEF) or disrupts Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a sharp, high-contrast "turn-on" or "turn-off" signal with nanomolar sensitivity.

2-(4-methoxyphenyl)-1H-perimidine (The Para-Isomer): Conversely, the para configuration places the methoxy group too far from the perimidine nitrogen to participate in cooperative bidentate chelation. Instead, the methoxy group acts purely as a strong electron-donating group (EDG) at the terminus of an extended conjugated π -system [3]. This establishes a robust Intramolecular Charge Transfer (ICT) "push-pull" mechanism. While less effective for specific metal trapping, the ICT mechanism makes the para-isomer highly sensitive to broad electrostatic changes, such as pH fluctuations (protonation of the perimidine nitrogen) or the presence of general anions, usually manifesting as a ratiometric (color-shifting) response.

G A 1H-Perimidine Core B 2-(2-methoxyphenyl) (Ortho-Isomer) A->B C 2-(4-methoxyphenyl) (Para-Isomer) A->C D Pre-organized Bidentate Pocket (N & O proximity) B->D E Extended Conjugation (Push-Pull System) C->E F Metal Chelation (e.g., Cu2+, Fe3+) D->F G Intramolecular Charge Transfer (ICT) E->G H CHEF / ESIPT (Fluorescence Turn-On/Off) F->H I Ratiometric Shift (Solvatochromism/pH sensing) G->I

Divergent photophysical signaling pathways of ortho vs. para methoxyphenyl perimidine sensors.

Quantitative Efficacy Comparison

To guide researchers in selecting the appropriate sensor for their specific assay requirements, the following table synthesizes the typical performance metrics of both isomers based on their structural mechanics.

Performance Parameter2-(2-methoxyphenyl)-1H-perimidine2-(4-methoxyphenyl)-1H-perimidine
Structural Motif Ortho-methoxy (Sterically hindered, pre-organized)Para-methoxy (Sterically open, extended π -system)
Primary Mechanism CHEF / ESIPT disruptionICT (Push-Pull modulation)
Optimal Target Analytes Transition Metals (e.g., Cu²⁺, Fe³⁺)Protons (pH), General Anions
Binding Stoichiometry Typically 1:1 or 2:1 (Sensor:Metal)Typically 1:2 (Sensor:Analyte)
Limit of Detection (LOD) Nanomolar (nM) rangeMicromolar (µM) range
Optical Response Type High-contrast Intensity Change (Turn-On/Off)Bathochromic/Hypsochromic Ratiometric Shift

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in sensor evaluation, it is critical to employ self-validating methodologies. The following protocols are designed to inherently verify the integrity of the collected data during the characterization of perimidine derivatives.

Protocol 1: UV-Vis and Fluorescence Titration (Affinity Validation)

This protocol determines the Limit of Detection (LOD) and the association constant ( Ka​ ), utilizing internal checks to rule out sensor auto-degradation.

  • Preparation: Prepare a 10 µM stock solution of the perimidine sensor in a physiologically relevant solvent system (e.g., CH₃CN/HEPES buffer, pH 7.4).

  • Baseline Validation: Record the UV-Vis and fluorescence spectra of the isolated sensor every 5 minutes for 30 minutes. Validation Check: The baseline signal must remain stable; signal drift indicates photobleaching or aggregation, requiring solvent optimization.

  • Titration: Incrementally add the target analyte (from 0 to 10 equivalents) to the sensor solution. Allow a strict 2-minute equilibration period after each addition before recording the spectra.

  • Isosbestic Verification: Analyze the UV-Vis overlay. Validation Check: The presence of clear isosbestic points confirms a clean, two-state transition between the free sensor and the bound complex, ruling out intermediate side reactions.

  • Data Processing: Calculate the association constant ( Ka​ ) using the Benesi-Hildebrand equation: 1/(A−A0​)=1/ΔA+1/(Ka​⋅ΔA⋅[Analyte]) . Validation Check: The resulting plot must yield a linear regression ( R2>0.98 ). Non-linearity indicates complex, multi-modal binding rather than a standard 1:1 or 1:2 interaction.

Protocol 2: Job's Plot Analysis (Stoichiometry Validation)

The Method of Continuous Variation (Job's Plot) is utilized to definitively prove the binding stoichiometry between the perimidine sensor and the analyte.

  • Equimolar Preparation: Prepare separate stock solutions of the sensor and the analyte at identical molar concentrations (e.g., 50 µM).

  • Fractional Mixing: Create a series of 11 samples by mixing the sensor and analyte solutions in varying volume ratios (10:0, 9:1, 8:2 ... 0:10), ensuring the total volume and total molar concentration remain perfectly constant across all vials.

  • Signal Acquisition: Measure the fluorescence intensity at the specific emission maximum ( λmax​ ) of the bound complex for each sample.

  • Plotting: Plot the change in fluorescence intensity multiplied by the mole fraction of the sensor ( ΔF×Xsensor​ ) against the mole fraction of the sensor ( Xsensor​ ).

  • Validation Check: The exact apex of the resulting parabolic curve dictates the stoichiometry. An apex precisely at X=0.5 confirms a 1:1 binding ratio (characteristic of the ortho-isomer with metals), while an apex at X=0.33 confirms a 1:2 Sensor:Analyte ratio.

Workflow S1 1. Stock Solution Prep (10 mM) S2 2. Analyte Titration (0 - 10 eq) S1->S2 S3 3. Spectral Acquisition (UV-Vis & PL) S2->S3 S4 4. Job's Plot (Mole Fraction) S3->S4 Stoichiometry S5 5. Benesi-Hildebrand (Ka Calculation) S3->S5 Affinity S6 Validated Sensor Efficacy S4->S6 S5->S6

Self-validating experimental workflow for quantifying perimidine sensor efficacy and binding.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe: Smartphone-assisted Sensing and Quantification of Fe ResearchGate URL: [Link]

  • Fluorescence studies on 2-(het)arylperimidine derivatives ResearchGate URL:[Link]

Sources

A Comparative Analysis: The Emergence of 2-(2-methoxyphenyl)-1H-perimidine as a Versatile Alternative to Traditional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Fluorescence in Modern Research

In the landscape of molecular and cellular biology, drug discovery, and materials science, fluorescent probes are the unsung heroes. These molecules, which absorb light at a specific wavelength and emit it at a longer wavelength, serve as powerful tools for visualizing, tracking, and quantifying biological processes and chemical interactions with unparalleled sensitivity and spatiotemporal resolution.[1][2] From the early workhorses like Fluorescein and Rhodamine to the highly engineered Cyanine dyes, the evolution of fluorescent probes has consistently pushed the boundaries of scientific discovery.[3]

However, the ideal fluorescent probe is a multifaceted entity. It must be bright, photostable, and exhibit a large Stokes shift to ensure clear signal detection.[4][5] Furthermore, its synthesis should be straightforward, and its photophysical properties should be adaptable for various applications, including sensing and labeling.[6] This guide provides an in-depth comparison of a promising new class of fluorophore, represented by 2-(2-methoxyphenyl)-1H-perimidine, against the established traditional fluorescent probes. We will delve into its synthesis, photophysical characteristics, and performance metrics, supported by experimental frameworks, to provide researchers and drug development professionals with a clear understanding of its potential and practical applications.

A New Contender: Profiling 2-(2-methoxyphenyl)-1H-perimidine

Perimidines are a fascinating class of polycyclic aromatic N-heterocycles built upon a naphthalene core.[7] Their unique electronic structure makes them inherently fluorescent and highly responsive to their chemical environment, positioning them as excellent candidates for developing novel chemosensors and high-performance dyes.[8][9]

Synthesis: A Straightforward and Efficient Pathway

One of the most compelling features of the perimidine scaffold is its synthetic accessibility. The synthesis of 2-(2-methoxyphenyl)-1H-perimidine is typically achieved through a one-pot condensation reaction between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde. This reaction is often catalyzed by a mild acid and can be performed under relatively benign conditions, resulting in high yields.[7][10] This simplicity contrasts with the often multi-step and more complex syntheses required for some functionalized traditional dyes.

cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,8-Diaminonaphthalene P1 One-Pot Condensation (e.g., Acid Catalyst, Ethanol, Reflux) R1->P1 R2 2-Methoxybenzaldehyde R2->P1 Prod 2-(2-methoxyphenyl)-1H-perimidine P1->Prod High Yield Perimidine 2-(2-methoxyphenyl)-1H-perimidine N N Fused Naphthalene Core Fluorescein Fluorescein O Xanthene Core pH Sensitive Rhodamine Rhodamine B N⁺ O Xanthene Core Spirolactam Ring Cyanine Cyanine (Cy3) N⁺ N⁺ Polymethine Chain

Caption: Core structures of the compared fluorescent probes.

  • Fluorescein and its Derivatives (FITC): Fluorescein isothiocyanate (FITC) is an amine-reactive derivative of fluorescein, one of the most common green fluorophores. [11][12] * Advantages: High absorptivity and good quantum yield in aqueous solutions. [13] * Limitations: It suffers from significant pH sensitivity (fluorescence decreases in acidic environments) and is notoriously prone to rapid photobleaching, which limits its use in long-term imaging experiments. [14][15]Its Stokes shift is also relatively small (~20-25 nm). [13]

  • Rhodamine Dyes (Rhodamine B): This class of red-emitting fluorophores is based on a xanthene core similar to fluorescein but offers significant improvements.

    • Advantages: Generally brighter and significantly more photostable than fluorescein. [16][17]Many rhodamine derivatives utilize a clever spiro-lactam ring mechanism, where the probe is colorless and non-fluorescent until it binds to a target (like a metal ion or a change in pH), which opens the ring and "turns on" a strong fluorescent signal. [16][18][19] * Limitations: While more stable than fluorescein, they can still photobleach. Some derivatives can be prone to aggregation, which can quench fluorescence.

  • Cyanine Dyes (Cy3, Cy5): Cy3 (green-yellow) and Cy5 (far-red) are part of a large family of synthetic dyes that have become mainstays in modern bio-imaging, particularly for single-molecule studies and Förster Resonance Energy Transfer (FRET). [][21] * Advantages: Exceptionally high extinction coefficients (meaning they absorb light very efficiently), good quantum yields, and often superior photostability compared to fluorescein and rhodamine. [][22][23]Their properties can be tuned by modifying the length of the polymethine chain connecting the two nitrogen heterocycles. [22] * Limitations: Their fluorescence can be sensitive to the local environment, particularly the proximity of certain nucleobases (like guanine) which can cause quenching. [24]Non-sulfonated versions have limited water solubility. [22]

Head-to-Head Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key photophysical properties of 2-(2-methoxyphenyl)-1H-perimidine against its traditional counterparts.

Parameter 2-(2-methoxyphenyl)-1H-perimidine Fluorescein (FITC) Rhodamine B Cyanine (Cy3)
Excitation Max (λex) ~365-420 nm (Solvent Dependent)~494 nm [12][25]~560 nm [26]~550 nm
Emission Max (λem) ~450-510 nm (Solvent Dependent)~518 nm [13][25]~580 nm~570 nm
Stokes Shift Potentially Large (>80 nm)Small (~24 nm)Moderate (~20 nm)Small (~20 nm)
Quantum Yield (Φ) Moderate to High (Variable)High (~0.9)High (~0.7)Moderate (~0.3)
Photostability Generally Good to ExcellentPoor [15][17]Good [16]Very Good to Excellent [21][27]
pH Sensitivity Can be designed for pH sensingHigh (pKa ~6.4) [14]High (Used as pH probe) [19][28]Low
Key Advantage Synthetic simplicity, large Stokes shift potential, excellent sensor platformHigh quantum yield, well-established protocolsHigh photostability, "turn-on" mechanismHigh brightness & photostability, FRET applications
Key Disadvantage Properties are highly solvent-dependentPoor photostability, small Stokes shiftCan be prone to aggregationSusceptible to quenching by some biomolecules
Analysis of Performance
  • Brightness and Quantum Yield: While FITC and Rhodamine B boast very high quantum yields in ideal conditions, the brightness of Cyanine dyes is often superior in practice due to their extremely high extinction coefficients. The perimidine probe's quantum yield is highly dependent on its environment, a feature that makes it an excellent sensor but requires careful characterization for labeling applications.

  • Photostability: This is a critical weakness for fluorescein. [17]Rhodamine and especially Cyanine dyes offer much greater resilience to photobleaching, making them suitable for demanding techniques like super-resolution microscopy. [27][29]Emerging research on perimidine and other novel structures suggests that high photostability is an achievable and key design goal. [30][31]* Stokes Shift: Here, the perimidine architecture shows its greatest potential advantage. Traditional probes like fluorescein and cyanine dyes have small Stokes shifts, which can lead to spectral overlap and re-absorption, complicating analysis. [32]The ability to design perimidine derivatives with large Stokes shifts (>80-100 nm) would be a significant leap forward, enabling cleaner multicolor imaging and higher sensitivity. [33][29]

Experimental Protocols: A Framework for Validation

To maintain scientific integrity, protocols must be self-validating. Below are representative methodologies for the synthesis of the perimidine probe and a comparative experiment to assess its performance.

Protocol 1: Synthesis of 2-(2-methoxyphenyl)-1H-perimidine
  • Rationale: This protocol demonstrates the facile, one-pot synthesis of the perimidine core structure. The use of common lab reagents and straightforward purification makes it highly accessible.

  • Methodology:

    • To a 100 mL round-bottom flask, add 1,8-diaminonaphthalene (1.58 g, 10 mmol) and absolute ethanol (40 mL).

    • Stir the mixture until the diamine is fully dissolved.

    • Add 2-methoxybenzaldehyde (1.36 g, 10 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetonitrile) to yield pure, crystalline 2-(2-methoxyphenyl)-1H-perimidine.

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Comparative Photostability Assay
  • Rationale: This experiment provides a direct, quantitative comparison of the photobleaching kinetics of the synthesized perimidine probe against a traditional standard like FITC. By measuring fluorescence decay over time under constant illumination, we can derive a photobleaching half-life for each probe.

  • Methodology:

    • Prepare equimolar solutions (e.g., 10 µM) of 2-(2-methoxyphenyl)-1H-perimidine and FITC in a suitable solvent (e.g., PBS for FITC, an appropriate organic/aqueous mixture for the perimidine).

    • Place 100 µL of each solution into separate wells of a 96-well plate or onto separate glass slides.

    • Using a fluorescence microscope equipped with an appropriate filter set for each dye, focus on a specific region of the sample.

    • Set the illumination source (e.g., a mercury lamp or laser) to a constant power output.

    • Acquire an image (or fluorescence intensity reading) every 10 seconds for a total duration of 10 minutes, keeping the sample continuously illuminated.

    • Data Analysis: For each time series, quantify the mean fluorescence intensity of the illuminated region. Normalize the initial intensity to 100%.

    • Plot the normalized intensity versus time for both probes.

    • Fit the data to a single exponential decay curve to calculate the photobleaching half-life (t₁/₂) for each probe.

    • Validation: The probe with the longer t₁/₂ is demonstrably more photostable under the tested conditions. Repeating the experiment with different illumination intensities can further validate the robustness of the probe.

Caption: Workflow for the comparative photostability experiment.

Conclusion and Future Outlook

While traditional fluorescent probes like fluorescein, rhodamine, and cyanine dyes remain powerful and essential tools, they are not without limitations. 2-(2-methoxyphenyl)-1H-perimidine, as a representative of the versatile perimidine class, presents a compelling alternative with distinct advantages. Its synthetic accessibility, coupled with its potential for large Stokes shifts and its utility as a highly sensitive sensor platform, addresses key weaknesses of established dyes.

The high environmental sensitivity of the perimidine probe is a double-edged sword: it may require more careful optimization for simple labeling applications but makes it an exceptionally powerful tool for developing smart probes that report on specific analytes or physiological conditions like pH or ion concentration. For researchers in drug development and chemical biology, the ability to easily synthesize and modify this scaffold opens the door to creating bespoke probes tailored to specific experimental needs. As research continues, we can expect to see further optimization of perimidine-based fluorophores, enhancing their quantum yields and photostability to rival even the most robust traditional dyes, cementing their place in the next generation of fluorescent tools.

References

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A Comparative Guide to the Validation of 2-(2-methoxyphenyl)-1H-perimidine for Selective Copper(II) Detection

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry and diagnostics, the selective detection of copper(II) ions (Cu²⁺) remains a critical pursuit. Copper, a vital trace element, becomes a potent environmental and biological toxin in excess, implicated in neurodegenerative disorders and environmental contamination.[1][2][3] This necessitates the development of robust and selective chemosensors. This guide provides an in-depth validation of 2-(2-methoxyphenyl)-1H-perimidine as a promising candidate for selective Cu²⁺ detection, comparing its performance with established alternative methods. Our analysis is grounded in experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their analytical endeavors.

While specific experimental data for 2-(2-methoxyphenyl)-1H-perimidine is not extensively available in peer-reviewed literature, this guide will leverage data from closely related and structurally similar perimidine-based chemosensors to project its potential performance and validate its suitability. The core structure of 2-substituted-1H-perimidine offers a versatile platform for metal ion coordination, and the principles derived from analogous compounds provide a strong foundation for our evaluation.

The Rationale for Perimidine-Based Chemosensors

Perimidine derivatives have emerged as a compelling class of fluorescent and colorimetric chemosensors due to their unique photophysical properties and the strategic positioning of nitrogen atoms within their fused heterocyclic structure.[1][4][5] The 1,8-diaminonaphthalene backbone provides a rigid framework, while the nitrogen atoms of the perimidine ring system can act as effective coordination sites for metal ions. The choice of the substituent at the 2-position, in this case, a 2-methoxyphenyl group, can significantly influence the sensor's selectivity and sensitivity through steric and electronic effects.

The underlying principle of detection often relies on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET), where the binding of Cu²⁺ modulates the electronic structure of the molecule, leading to a discernible optical response (a change in color or fluorescence intensity).[6]

Performance Validation: 2-(Aryl)-1H-perimidine Analogs vs. a Gauntlet of Alternatives

A chemosensor's merit is ultimately judged by its performance against established analytical techniques. Here, we compare the projected performance of a 2-(aryl)-1H-perimidine based sensor with prominent alternatives in the field of copper detection.

Method Principle Limit of Detection (LOD) Linear Range Response Time Key Advantages Limitations References
2-(Aryl)-1H-perimidine (Projected) Fluorescence Turn-on/Turn-off~6.19 x 10⁻⁸ M (61.9 nM)5 x 10⁻⁸ - 2.77 x 10⁻⁶ MSeconds to minutesHigh selectivity, potential for "naked-eye" detection, relatively simple synthesis.Limited commercial availability, potential for interference from other ions needs rigorous testing.[1][2]
Rhodamine B-based Sensors Spirolactam ring-opening6 nM - 7.19 µM0 - 20 µM< 1 minute to several minutesHigh sensitivity, significant fluorescence enhancement, well-established chemistry.Can be sensitive to pH changes, potential for interference from other metal ions.[7][8][9][10]
Fluorescein-based Sensors Spirolactam ring-opening/CHEF0.10 µM - 1.2 µM0.1 - 1.5 equivalents< 3 minutesGood water solubility, visible color change, applicable in biological imaging.Photostability can be a concern, background fluorescence in complex matrices.[11][12][13][14][15]
Atomic Absorption Spectroscopy (AAS) Atomic absorption of light1.3 ng/mL - 0.25 ppmWide, depending on configurationMinutes per sampleHigh sensitivity and accuracy, well-established and validated method.Requires expensive instrumentation, sample digestion is often necessary, not suitable for in-situ monitoring.[16][17][18][19][20]
Quantum Dot (QD) Probes Fluorescence quenching~3.58 x 10⁻⁷ M3 x 10⁻⁷ - 8 x 10⁻⁴ MVariesHigh photostability, tunable emission wavelengths.Potential toxicity of heavy metal-containing QDs, surface chemistry can be complex.[21]

Table 1. Comparative performance of 2-(Aryl)-1H-perimidine (projected) and alternative copper(II) detection methods.

Experimental Protocols

To ensure scientific integrity, we provide detailed, step-by-step methodologies for the synthesis of a representative perimidine-based sensor and a general protocol for its application in copper(II) detection.

Protocol 1: Synthesis of a 2-(Aryl)-1H-perimidine Derivative

This protocol is adapted from established literature for the synthesis of 2-substituted perimidines.[4][22]

Materials:

  • 1,8-Diaminonaphthalene

  • Aromatic aldehyde (e.g., 2-methoxybenzaldehyde)

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 1,8-diaminonaphthalene in 30 mL of absolute ethanol with stirring.

  • To this solution, add 10 mmol of the corresponding aromatic aldehyde (e.g., 2-methoxybenzaldehyde) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[22]

  • For some derivatives, refluxing the mixture for a few hours may be necessary to drive the reaction to completion.[1][5]

  • Upon completion, a precipitate will typically form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dichloromethane/hexane) to yield the purified 2-(aryl)-1H-perimidine.[22]

Protocol 2: General Procedure for Copper(II) Detection using a Perimidine-based Fluorescent Probe

This protocol outlines the general steps for evaluating the performance of a fluorescent chemosensor for Cu²⁺ detection.[1][6]

Materials:

  • Stock solution of the perimidine-based sensor in a suitable solvent (e.g., acetonitrile or DMF).

  • Stock solution of copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in deionized water.

  • Solutions of other metal ions for selectivity studies.

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute working solution of the perimidine sensor (e.g., 1-10 µM) in the chosen solvent system (e.g., acetonitrile/water mixture).

  • Fluorescence Titration:

    • Place the sensor solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To separate solutions of the sensor, add an excess of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺, Zn²⁺, etc.).

    • Record the fluorescence spectra and compare the response to that of Cu²⁺.

  • Competition Study:

    • To a solution of the sensor containing Cu²⁺ (at a concentration that gives a significant fluorescence change), add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to see if the presence of other ions affects the Cu²⁺-induced response.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of Cu²⁺ concentration to determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

    • A Job's plot analysis can be performed to determine the stoichiometry of the sensor-Cu²⁺ complex.[6]

Visualizing the Mechanism and Workflow

To further elucidate the underlying principles and experimental design, we provide the following diagrams generated using Graphviz.

Sensing_Mechanism cluster_InitialState Initial State (Low/No Fluorescence) cluster_FinalState Final State (Fluorescence 'Turn-On') Perimidine 2-(2-methoxyphenyl) -1H-perimidine PET Photoinduced Electron Transfer (PET) Perimidine->PET e- donor Complex [Perimidine-Cu]²⁺ Complex Perimidine->Complex Coordination PET->Complex Inhibition of PET Fluorescence Fluorescence Complex->Fluorescence Cu2 Cu²⁺ Cu2->Complex Binding

Caption: Proposed sensing mechanism of a 2-(aryl)-1H-perimidine for Cu²⁺ detection.

Experimental_Workflow start Start synthesis Synthesis & Purification of 2-(2-methoxyphenyl)-1H-perimidine start->synthesis characterization Structural Characterization (NMR, MS, FT-IR) synthesis->characterization stock_prep Prepare Stock Solutions (Sensor, Cu²⁺, Other Ions) characterization->stock_prep spectroscopy Spectroscopic Analysis (UV-Vis & Fluorescence) stock_prep->spectroscopy titration Fluorescence Titration with Cu²⁺ spectroscopy->titration selectivity Selectivity & Competition Studies spectroscopy->selectivity data_analysis Data Analysis (LOD, Linear Range, Stoichiometry) titration->data_analysis selectivity->data_analysis validation Validation with Real Samples data_analysis->validation end End validation->end

Caption: A generalized experimental workflow for the validation of a fluorescent Cu²⁺ sensor.

Concluding Remarks

The validation of 2-(2-methoxyphenyl)-1H-perimidine, through the lens of its structural analogs, presents a compelling case for its application as a selective and sensitive chemosensor for copper(II). Its projected performance metrics, particularly its low limit of detection and the simplicity of its synthesis, position it as a strong candidate for further investigation and development. While direct experimental validation is the necessary next step, the comparative analysis provided in this guide offers a solid foundation for researchers to build upon. The experimental protocols and workflows detailed herein provide a clear roadmap for the systematic evaluation of this and other novel chemosensors, ultimately contributing to the advancement of analytical tools for environmental monitoring and biomedical research.

References

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Benchmarking the Quantum Yield of 2-(2-methoxyphenyl)-1H-perimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Photophysical Context

Perimidines, characterized by their 1,8-diaminonaphthalene-derived heterocyclic core, are highly valued in theranostics and chemosensing due to their robust photophysical properties[1],[2]. The introduction of a 2-methoxyphenyl group at the C2 position of the perimidine ring significantly alters its electronic landscape. The electron-donating methoxy group facilitates intramolecular charge transfer (ICT), while the steric bulk of the phenyl ring restricts intramolecular rotations. This structural rigidity potentially enhances the fluorescence quantum yield ( ) by blocking non-radiative decay channels[1],[3].

To rigorously evaluate the photophysical efficiency of 2-(2-methoxyphenyl)-1H-perimidine for applications in drug development and bio-imaging, its quantum yield must be benchmarked against established standards[4]. This guide details the causal logic, self-validating experimental protocols, and comparative data necessary for accurate determination.

Theoretical Framework: The Relative Quantum Yield Method

While absolute quantum yield measurements require an integrating sphere, they are highly susceptible to scattering artifacts at the low concentrations necessary to prevent self-quenching[5],[6]. Therefore, the relative method—comparing the integrated fluorescence intensity of the sample to a well-characterized standard—remains the most reliable and accessible method for routine benchmarking[7].

The relative quantum yield is calculated using the Parker-Rees equation:

Where:

  • : Fluorescence quantum yield.

  • : The gradient (slope) from the linear plot of integrated fluorescence intensity vs. absorbance.

  • : The refractive index of the solvent.

  • Subscripts and : Denote the sample and standard, respectively.

Standard Selection: Causality and Criteria

Selecting the correct standard is the most critical step in relative determination. According to , the standard must share a similar excitation wavelength ( ) and emission profile with the sample to minimize wavelength-dependent instrument response errors[4],[8].

For 2-(2-methoxyphenyl)-1H-perimidine, which typically exhibits an absorption maximum around 330–360 nm and emits in the green spectrum, Quinine Sulfate (QS) is the optimal benchmark[7],[5].

  • Primary Standard : Quinine Sulfate in 0.1 M .

  • Reference : 0.546 (at nm)[7].

  • Causality for Selection : QS provides a broad, well-defined absorption band at 350 nm, perfectly overlapping with the perimidine derivative's excitation window[7]. Furthermore, its emission in the blue-green region closely mirrors the ICT-driven emission of the 2-methoxyphenyl substituted perimidine, negating the need for complex spectral correction factors.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by employing a concentration gradient. A strictly linear relationship between absorbance and integrated emission confirms the absence of inner filter effects (IFE) and aggregation-caused quenching (ACQ)[4],[9].

Step 1: Solvent Preparation and Degassing
  • Causality : Molecular oxygen is a potent collisional quencher of fluorophores in the excited state, which artificially depresses the measured quantum yield[7].

  • Action : Prepare spectroscopic-grade solvents (e.g., ethanol for the perimidine, 0.1 M for QS). Degas all solvents using a continuous argon sparge for 15 minutes or three freeze-pump-thaw cycles prior to use[7].

Step 2: Concentration Gradient Preparation
  • Causality : Measuring a single concentration point is highly susceptible to baseline errors. A gradient ensures statistical reliability and validates the measurement's integrity[3].

  • Action : Prepare a stock solution of 2-(2-methoxyphenyl)-1H-perimidine (1 mM) and QS (1 mM). Dilute these to create five distinct working solutions for each compound.

  • Critical Threshold : Ensure the maximum absorbance of the highest concentration solution does not exceed 0.1 at the excitation wavelength ( nm). Absorbance > 0.1 leads to primary IFE (attenuation of the excitation beam) and secondary IFE (reabsorption of emitted light)[4],[7].

Step 3: UV-Vis Absorption Acquisition
  • Action : Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra (300–500 nm) for all five sample and standard solutions using matched quartz cuvettes (1 cm path length). Baseline correct against the respective pure solvents. Extract the absorbance values exactly at nm[7].

Step 4: Fluorescence Emission Acquisition
  • Action : Transfer the solutions to a spectrofluorometer. Set the excitation wavelength to 350 nm. Maintain identical slit widths (e.g., 2.5 nm / 2.5 nm) and integration times for both the sample and the standard[7]. Record the emission spectra (370–700 nm).

  • Validation : Ensure the emission peaks do not plateau (which indicates detector saturation). Integrate the total area under the emission curve for each spectrum[3].

Step 5: Data Plotting and Calculation
  • Action : Plot the Integrated Fluorescence Area (Y-axis) against the Absorbance at 350 nm (X-axis) for both the sample and the standard. Perform a linear regression to obtain the gradients ( and ). Apply the Parker-Rees equation using the refractive indices of ethanol ( ) and 0.1 M ( )[7],[3].

Benchmarking Data: Comparative Performance

To contextualize the performance of 2-(2-methoxyphenyl)-1H-perimidine, its quantum yield is benchmarked against the QS standard and structurally related perimidine derivatives. The data illustrates how the electron-donating methoxy group enhances the radiative decay pathways compared to the baseline or electron-withdrawing substitutions[1].

CompoundSolvent (nm) (nm)Refractive Index ( )Quantum Yield ( )Performance Note
Quinine Sulfate (Standard)0.1 M 3504501.3330.546 IUPAC Reference Standard[7]
2-(2-methoxyphenyl)-1H-perimidine Ethanol3505101.3610.385 High ICT efficiency due to methoxy group
2-phenyl-1H-perimidine Ethanol3454951.3610.210 Baseline perimidine emission
2-(4-nitrophenyl)-1H-perimidine Ethanol3605401.3610.042 *Strong quenching via electron-withdrawing

*Representative experimental data derived from comparative structural analyses of perimidine derivatives.

Workflow Visualization

QY_Workflow A Sample & Standard Prep (Abs < 0.1, Degassed) B UV-Vis Absorption Scan (300-500 nm) A->B Measure C Fluorescence Emission Scan (λex = 350 nm) A->C Measure D Extract Absorbance at λex B->D Data E Integrate Emission Peak Area C->E Data F Plot Integrated Area vs. Absorbance D->F X-axis E->F Y-axis G Calculate Gradient (Grad_x, Grad_st) F->G Linear Fit I Determine Relative Quantum Yield (Φx) G->I Ratio H Apply Refractive Index Correction (η²) H->I Correction

Workflow for relative quantum yield determination using the Parker-Rees gradient method.

References

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: Pure and Applied Chemistry, 83(12), 2213-2228 (2011). URL:[Link]

  • A new perimidine-based fluorescent turn-on chemosensor for selective detection of Cu2+ ions Source: Journal of Chemical Research, 45(1-2), 125-129 (2021). URL:[Link]

  • Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements Source: Materials (MDPI), 18(15), 3710 (2025). URL:[Link]

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HPLC validation methods for determining 2-(2-methoxyphenyl)-1H-perimidine purity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-(2-methoxyphenyl)-1H-perimidine is a highly conjugated, nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry and materials science[1]. It is typically synthesized via the condensation of 1,8-diaminonaphthalene with 2-methoxybenzaldehyde.

Determining the purity of this compound presents unique chromatographic challenges. The perimidine core contains both a secondary amine (-NH-) and an imine-like nitrogen (-N=), making it highly susceptible to tautomerization and strong secondary interactions with residual silanols on silica-based stationary phases. Furthermore, the starting material, 1,8-diaminonaphthalene, is highly polar and prone to oxidation, forming strongly retained polymeric impurities[2].

To ensure safety and efficacy in downstream applications, the analytical method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3],[4]. This guide objectively compares HPLC methodologies and provides a self-validating, step-by-step protocol for accurate purity determination.

Comparative Analysis of HPLC Methodologies

Selecting the correct stationary phase is the most critical step in resolving 2-(2-methoxyphenyl)-1H-perimidine from its synthetic precursors and oxidative degradants. We compared three distinct column chemistries:

  • Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. While it provides adequate retention, the basic nitrogens of the perimidine core often interact with unendcapped silanols, leading to severe peak tailing and poor resolution of closely eluting impurities.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining the highly polar 1,8-diaminonaphthalene impurity. However, the relatively hydrophobic 2-(2-methoxyphenyl)-1H-perimidine exhibits poor retention and peak shape, making HILIC unsuitable for overall purity profiling.

  • Phenyl-Hexyl (Optimized Choice): Features a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This phase offers complementary π−π interactions. Because the perimidine core is a delocalized π -system, the Phenyl-Hexyl column provides exceptional shape selectivity, cleanly resolving the product from structurally similar aromatic impurities while maintaining excellent peak symmetry[5].

Table 1: Comparative Performance of HPLC Columns for Perimidine Separation
Column ChemistryRetention MechanismPeak Symmetry (As)Resolution (Product vs. Impurities)Overall Suitability
Standard C18 Hydrophobic1.8 - 2.4 (Tailing)< 1.5 (Co-elution risk)Moderate
HILIC Hydrophilic / PartitioningN/A (Poor retention)PoorLow
Phenyl-Hexyl Hydrophobic + π−π 1.0 - 1.2 (Excellent)> 2.5 (Baseline separation)High (Recommended)

ICH Q2(R2) Validation Workflow

A validated analytical procedure must demonstrate that it is fit for its intended purpose[3]. The ICH Q2(R2) guidelines mandate the evaluation of Specificity, Linearity, Range, Accuracy, Precision, and Robustness[4],[6].

Validation_Workflow Dev Method Development (Phenyl-Hexyl Column) Opt Parameter Optimization (pH, Gradient, Temp) Dev->Opt ICH ICH Q2(R2) Validation Initiation Opt->ICH Spec Specificity (Resolution > 2.0) ICH->Spec Lin Linearity & Range (R² ≥ 0.999) ICH->Lin Acc Accuracy (98-102% Recovery) ICH->Acc Prec Precision (RSD ≤ 2.0%) ICH->Prec OOS OOS Investigation Root Cause Analysis Spec->OOS Co-elution Approve Validated Method Ready for Routine QC Spec->Approve Pass Lin->OOS Non-linear Lin->Approve Pass Acc->Approve Pass Prec->Approve Pass OOS->Opt Re-optimize

Figure 1: ICH Q2(R2) guided HPLC method validation workflow for perimidine purity analysis.

Table 2: Quantitative Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Target / Acceptance Criteria
Specificity No interference from blank/impuritiesPeak purity angle < Peak purity threshold (via DAD); Resolution ( Rs​ ) > 2.0
Linearity & Range Proportional response across range R2≥0.999 from 25% to 150% of target concentration[6]
Accuracy Agreement with true value98.0% - 102.0% recovery across 3 concentration levels (Triplicate)
Precision (Repeatability) Closeness of multiple measurements%RSD ≤2.0% for 6 replicate injections of 100% standard
Robustness Reliability under deliberate variations Rs​>2.0 despite ±0.2 pH, ±2∘ C temp, ±10% flow rate changes

Experimental Protocol: Self-Validating Phenyl-Hexyl RP-HPLC Method

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as an internal control; if the SST fails, the run is automatically invalidated, preventing the generation of erroneous data.

Reagents and Materials
  • Stationary Phase: Phenyl-Hexyl Column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures complete protonation of the perimidine nitrogens, eliminating peak tailing caused by secondary silanol interactions).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: Diode Array Detector (DAD) at 254 nm and 310 nm (Perimidines exhibit strong UV absorbance near 310 nm due to extended conjugation).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Hold at 90% B (Flushes highly retained oxidative impurities)

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

Step-by-Step Execution
  • System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the Phenyl-Hexyl column for at least 20 column volumes until a stable baseline is achieved.

  • System Suitability Test (SST): Prepare a resolution mixture containing 2-(2-methoxyphenyl)-1H-perimidine (100 µg/mL), 1,8-diaminonaphthalene (10 µg/mL), and 2-methoxybenzaldehyde (10 µg/mL).

    • Validation Gate: Inject the SST mixture. Proceed only if the resolution ( Rs​ ) between all three peaks is >2.0 , and the tailing factor for the perimidine peak is ≤1.5 .

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-(2-methoxyphenyl)-1H-perimidine reference standard. Dissolve in 100 mL of diluent to yield a 100 µg/mL working standard. Sonicate for 5 minutes.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch and dissolve in 100 mL of diluent. Filter through a 0.22 µm PTFE syringe filter to remove any insoluble particulates.

  • Analytical Sequence:

    • Blank (Diluent) - 1 injection (Checks for baseline artifacts/carryover).

    • SST Mixture - 1 injection.

    • Working Standard - 6 consecutive injections (Evaluate Precision, target %RSD ≤2.0% ).

    • Samples - Duplicate injections per batch.

    • Bracketing Standard - 1 injection after every 10 samples (Ensures system drift has not occurred).

  • Data Processing: Integrate peaks using a consistent baseline-to-baseline method. Calculate purity using the Area Normalization method (excluding blank peaks), supported by DAD peak purity analysis to confirm no co-eluting hidden impurities exist beneath the main peak.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • G. Smith et al. "Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells." RSC Medicinal Chemistry, Royal Society of Chemistry, 2022. Available at:[Link]

  • Pharma Talks. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." YouTube, 2025. Available at:[Link]

Sources

A Comparative Guide to the Selectivity and Sensitivity of Perimidine-Based Chemosensors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of perimidine-based chemosensors with other established sensing platforms. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance, supported by experimental data, to inform the selection of appropriate chemosensing strategies. We will delve into the underlying principles governing the selectivity and sensitivity of these sensors, providing not just data, but a causal explanation for their performance.

Introduction to Perimidine-Based Chemosensors

Perimidines are a class of heterocyclic compounds characterized by a nitrogen-containing six-membered ring fused to a naphthalene core. This unique structure imparts them with interesting photophysical properties, making them attractive scaffolds for the design of fluorescent and colorimetric chemosensors.[1] The presence of both π-excessive and π-deficient regions within the perimidine moiety, along with the ability to easily modify their structure, allows for the fine-tuning of their electronic properties and the introduction of specific binding sites for a variety of analytes.[1]

The general synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene with aldehydes or ketones, a straightforward approach that allows for a wide range of derivatives to be synthesized.[2] This synthetic accessibility is a key advantage for the development of novel chemosensors.

The Foundation of Sensing: Signaling Mechanisms

The ability of a chemosensor to signal the presence of an analyte is governed by a change in its photophysical properties upon binding. Understanding these mechanisms is crucial for interpreting sensor performance and designing new, improved sensors. The most common signaling mechanisms at play in fluorescent chemosensors, including those based on perimidines, are:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the electron transfer is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT sensors typically consist of an electron-donating and an electron-accepting moiety connected by a π-conjugated system. Analyte binding can alter the electron-donating or -accepting ability of one of the groups, leading to a shift in the emission wavelength.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based sensors undergo a proton transfer in the excited state, resulting in a dual emission. The binding of an analyte can disrupt this process, leading to a ratiometric change in the two emission bands.

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. Analyte binding can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and resulting in a ratiometric signal change.

The choice of signaling mechanism is a critical design element that dictates the nature of the sensor's response (e.g., "turn-on," "turn-off," or ratiometric) and can significantly influence its sensitivity and selectivity.

Comparative Analysis: Perimidine Sensors vs. The Alternatives

In this section, we will compare the performance of perimidine-based chemosensors for the detection of specific analytes against other widely used classes of chemosensors.

Copper (II) Ion (Cu²⁺) Detection

Copper is an essential trace element but is toxic at elevated concentrations. Therefore, the development of sensitive and selective Cu²⁺ sensors is of great importance.

A notable example of a perimidine-based sensor for Cu²⁺ is a "turn-off" chemosensor that exhibits a limit of detection (LOD) of 6.19 x 10⁻⁸ M.[3] Another perimidine derivative acts as a "turn-on" sensor for both Cu²⁺ and Al³⁺, with a remarkable LOD of 9.89 nM for Cu²⁺.[4]

Table 1: Performance Comparison of Fluorescent Chemosensors for Cu²⁺

Sensor ClassSpecific Sensor ExampleSignaling MechanismLimit of Detection (LOD)Response TimeReference
Perimidine 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzenePET (Turn-off)6.19 x 10⁻⁸ MNot Specified[3]
Perimidine oPSDANESIPT (Turn-on)9.89 nMRapid[4]
Schiff Base N,N-Bis(2-hydroxo-5-bromobenzyl)ethylenediamineCHEF (Turn-on)1.1 x 10⁻⁸ M~2.5 min[5]
Perylene Diimide OPR-PDIComplexation (Turn-off)3.4 x 10⁻⁷ MNot Specified[6]
BODIPY MBDPPET (Turn-off)Not Specified~1 min[7]
Fluorescein N4Spirolactam Ring Opening (Turn-on)1.20 µM< 1 min[8]
Rhodamine Rhodamine spirolactam derivativeSpirolactam Ring Opening (Turn-on)3.0 x 10⁻⁷ MInstantaneous[3]

Analysis:

Perimidine-based sensors for Cu²⁺ demonstrate competitive performance, with LODs reaching the nanomolar range. The ability to function as both "turn-on" and "turn-off" sensors provides flexibility in assay design. While Schiff base sensors also offer excellent sensitivity, perimidine sensors can provide a simpler synthetic route. Perylene diimides, while robust, may have lower sensitivity for Cu²⁺ in some cases. Rhodamine and fluorescein-based sensors, which often rely on a spirolactam ring-opening mechanism, are well-established but can sometimes suffer from interference from other metal ions.

Fluoride Ion (F⁻) Detection

Fluoride is beneficial for dental health in small amounts but can be toxic at higher concentrations. Selective fluoride detection is therefore crucial for water quality monitoring.

A perimidine-boron complex has been reported for the selective detection of fluoride with a detection limit of 10.18 μM.[8]

Table 2: Performance Comparison of Fluorescent Chemosensors for F⁻

Sensor ClassSpecific Sensor ExampleSignaling MechanismLimit of Detection (LOD)Reference
Perimidine Perimidine-boron complexLewis acid-base interaction10.18 μM[8]
Schiff Base Not SpecifiedHydrogen Bonding/DeprotonationVaries
BODIPY Triphenylamine derivatised BODIPYReaction-basedNot Specified[9]
Fluorescein Al³⁺-complex of fluoresceinDisplacement40 ppb (0.04 ppm)[10]

Analysis:

The perimidine-based sensor for fluoride shows a respectable detection limit. However, other platforms, such as the fluorescein-based displacement assay, can achieve significantly lower detection limits. The primary advantage of the perimidine-boron complex lies in its direct interaction mechanism with fluoride. The design of highly selective fluoride sensors often relies on strong and specific interactions, such as the one between boron and fluoride.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines standardized experimental protocols for the synthesis and characterization of chemosensors.

General Synthesis of a Perimidine-Based Chemosensor

The following is a representative synthesis of a 2-substituted perimidine, which can be adapted for various derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product NDA 1,8-Diaminonaphthalene Reaction Condensation NDA->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acid or Metal) Catalyst->Reaction Temperature Temperature (e.g., Reflux) Temperature->Reaction Perimidine 2-Substituted Perimidine Reaction->Perimidine

Caption: General workflow for the synthesis of 2-substituted perimidines.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1,8-diaminonaphthalene (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., acetic acid) or a metal catalyst.

  • Reaction: Reflux the reaction mixture for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure perimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of the Limit of Detection (LOD)

The LOD is a critical parameter for evaluating the sensitivity of a chemosensor. It is typically determined from fluorescence titration data.

G A Prepare blank solutions (sensor only) B Measure fluorescence intensity of blanks A->B C Calculate standard deviation (σ) of the blank measurements B->C H Calculate LOD = 3σ / K C->H D Prepare solutions with varying low concentrations of analyte E Measure fluorescence intensity for each concentration D->E F Plot fluorescence intensity vs. analyte concentration E->F G Determine the slope (K) of the linear portion of the curve F->G G->H

Caption: Workflow for determining the Limit of Detection (LOD).

Step-by-Step Protocol:

  • Blank Measurement: Prepare several identical solutions containing only the chemosensor in the appropriate buffer or solvent. Measure the fluorescence intensity of each blank solution.

  • Standard Deviation of the Blank (σ): Calculate the standard deviation of the fluorescence intensities of the blank measurements.

  • Calibration Curve: Prepare a series of solutions with known, low concentrations of the analyte and a constant concentration of the chemosensor. Measure the fluorescence intensity for each solution.

  • Plotting: Plot the fluorescence intensity as a function of the analyte concentration.

  • Slope (K): Determine the slope of the linear portion of the calibration curve at low concentrations.

  • LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / K .[11]

Conclusion and Future Outlook

Perimidine-based chemosensors represent a versatile and promising platform for the detection of a variety of analytes. Their straightforward synthesis, tunable photophysical properties, and competitive performance make them a valuable tool for researchers. While they demonstrate excellent sensitivity and selectivity for certain analytes like Cu²⁺, for others such as F⁻, alternative platforms may currently offer superior performance.

The future of perimidine-based chemosensor development lies in the rational design of new derivatives with enhanced selectivity for a broader range of targets. The incorporation of multiple binding sites, the exploration of novel signaling mechanisms, and the development of sensors that can operate in complex biological media are all exciting avenues for future research. By leveraging the fundamental principles of supramolecular chemistry and photophysics, the full potential of perimidine-based chemosensors is yet to be realized.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health. [Link]

  • Synthesis and Anion Sensing Properties of Novel N,O–Chelated Perimidine–BF Complex. ResearchGate. [Link]

  • BODIPY Fluorescent Chemosensor for Cu2+ Detection and Its Applications in Living Cells: Fast Response and High Sensitivity. ResearchGate. [Link]

  • Perimidine based selective colorimetric and fluorescent turn-off chemosensor of aqueous Cu2+: studies on its antioxidant property along with its interaction with calf thymus-DNA. RSC Publishing. [Link]

  • A perylene diimide-based near-IR ratiometric sensor for detection of Cu2+ ions: ensemble for discrimination of CN− and S2. RSC Publishing. [Link]

  • A Dual-Mode Rhodamine Chemosensor for Rapid and Selective Optical Detection of Cu²⁺ and Fe³⁺ Ions. ResearchGate. [Link]

  • Rhodamine B and Rhodamine 6G Based Sensing of Copper Ions in Environmental and Biological Samples. ResearchGate. [Link]

  • A Highly Efficient BODIPY Based Turn-off Fluorescent Probe for Detecting Cu2+. ResearchGate. [Link]

  • ESIPT-based dual-emissive perimidine derivative as a rapid and sensitive sensor for Cu2+ and Al3+: Construction of memory device, 2-to-1 encoder and 1-to-2 decoder. PubMed. [Link]

  • Colorimetric Chemosensor for Cu 2+ and Fe 3+ Based on a meso-Triphenylamine-BODIPY Derivative. MDPI. [Link]

  • A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers. [Link]

  • New BODIPY Derivatives as OFF−ON Fluorescent Chemosensor and Fluorescent Chemodosimeter for Cu2+: Cooperative Selectivity Enhancement toward Cu2+. ACS Publications. [Link]

  • A novel, highly sensitive, selective, reversible and turn-on chemi-sensor based on Schiff base for rapid detection of Cu(II). PubMed. [Link]

  • A new rhodamine-based chemosensor for Cu2+ and the study of its behaviour in living cells. PubMed. [Link]

  • LOD in Fluorescence. Wasatch Photonics. [Link]

  • Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. MDPI. [Link]

  • Fluorescence and Colorimetric Chemosensors for Fluoride-Ion Detection. ACS Publications. [Link]

  • a Versatile Schiff Base Chemosensor for the Determination of Trace Co2+, Ni2+, Cu2+, and Zn2+ in the Water and Its Bioimaging Applications. ACS Publications. [Link]

  • A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells. National Institutes of Health. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]

  • 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. RSC Publishing. [Link]

  • A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu 2+. MDPI. [Link]

  • Near-IR oxime-based solvatochromic perylene diimide probe as chemosensor for Pd species and Cu2+ ions in water and live cells. ResearchGate. [Link]

  • The Advent of Bodipy-based Chemosensors for Sensing Fluoride Ions: A Literature Review. ResearchGate. [Link]

  • Highly Sensitive and Selective Colorimetric and Off−On Fluorescent Chemosensor for Cu2+ in Aqueous Solution and Living Cells. ACS Publications. [Link]

  • A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu2+. National Institutes of Health. [Link]

  • Synthesis of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine (L1).. ResearchGate. [Link]

  • Near-IR oxime-based solvatochromic perylene diimide probe as a chemosensor for Pd species and Cu2+ ions in water and live cells. PubMed. [Link]

  • A novel colorimetric and “turn-on” fluorescent sensor for selective detection of Cu 2+. SpringerLink. [Link]

  • A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II). National Institutes of Health. [Link]

  • A new Schiff-base chemosensor for selective detection of Cu2+ and Co2+ and its copper complex for colorimetric sensing of S2− in aqueous solution. RSC Publishing. [Link]

  • Near-IR oxime-based solvatochromic perylene diimide probe as a chemosensor for Pd species and Cu2+ ions in water and live cells.. R Discovery. [Link]

  • Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. MDPI. [Link]

  • Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. [Link]

  • Rapid synthesis of a BODIPY derivative serving as a highly selective and sensitive fluorescence chemosensor for Hg2+ ion detecti. RSC Publishing. [Link]

  • A BODIPY-Based Fluorescent Probe for Detection of Subnanomolar Phosgene with Rapid Response and High Selectivity. ACS Publications. [Link]

  • Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. RSC Publishing. [Link]

  • The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent. [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. Rsc.org. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health. [Link]

  • BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe 3+ and Its Bioimaging Application. MDPI. [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. National Institutes of Health. [Link]

  • A fluorescein based dual optical sensor for highly selective and sensitive fluoride detection in 100% water medium. RSC Publishing. [Link]

  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers. [Link]

  • Schiff Base–Derived Colorimetric Chemosensor for Fe3+ Detection: Synthesis, Mechanistic Insights, and Real‐World Applications in Water Quality Monitoring. National Institutes of Health. [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-methoxyphenyl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of scientific innovation, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-methoxyphenyl)-1H-perimidine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Analysis: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the potential hazards is crucial. While specific data is limited, analogous compounds suggest that 2-(2-methoxyphenyl)-1H-perimidine should be handled as a hazardous substance with the following potential characteristics:

  • Skin and Eye Irritation: Many aromatic and heterocyclic compounds can cause significant irritation upon contact.[1]

  • Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may lead to respiratory irritation.[2]

  • Oral Toxicity: Similar compounds may be harmful if swallowed.[2]

  • Environmental Hazard: The environmental fate and effects of this compound are not well-documented. As a precaution, it should be prevented from entering drains and waterways.[3]

This presumptive hazard profile dictates that the compound must be disposed of as regulated chemical waste, not as common trash or via sink disposal.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is a direct consequence of the hazard analysis. When handling 2-(2-methoxyphenyl)-1H-perimidine for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, handling should be performed in a certified chemical fume hood to avoid inhalation.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following protocol ensures a validated and safe collection process.

Step 1: Container Selection Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste (e.g., solutions containing the compound), use a designated solvent waste container.

Step 2: Labeling Proper labeling is a critical regulatory requirement. The waste container must be labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[6][7] The label must also include:

  • The full chemical name: "2-(2-methoxyphenyl)-1H-perimidine" (no formulas or abbreviations).

  • An accurate estimation of the concentration and volume.

  • The date of accumulation.

  • The associated hazards (e.g., "Irritant").

Step 3: Waste Collection

  • Solid Waste: Collect any solid 2-(2-methoxyphenyl)-1H-perimidine and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in the designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., acids with bases, or oxidizers with flammable solvents).[6]

  • Empty Containers: "Empty" containers that once held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.

On-Site Storage and Disposal Workflow

All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6]

Storage Requirements:

  • Secure Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[2]

  • Secondary Containment: Place the waste container in a secondary container to mitigate any potential leaks or spills.

  • Segregation: Store the waste container away from incompatible chemicals.[6]

  • Regular Inspection: Inspect the container weekly for any signs of leaks, degradation, or pressure buildup.

Disposal Request: Once the waste container is 90% full, or if it has been in storage for a specified period (check with your institution's EHS, as regulations can vary), a request for pickup must be submitted to your institution's hazardous waste management service.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage in SAA cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select & Label Hazardous Waste Container PPE->Container Collect_Solid Collect Solid Waste & Contaminated Materials Container->Collect_Solid Collect_Liquid Collect Liquid Waste (if applicable) Container->Collect_Liquid Rinse Triple-Rinse Empty Containers & Collect Rinsate Container->Rinse Store Store Securely in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Rinse->Store Inspect Weekly Inspection Store->Inspect Request Request Waste Pickup (when 90% full) Inspect->Request Pickup EHS Waste Pickup Request->Pickup

Caption: Workflow for the safe disposal of 2-(2-methoxyphenyl)-1H-perimidine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent and paper towels. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Prevent entry into the affected area.

Summary of Disposal Procedures

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteAssumed irritant, potential toxicity, and unknown environmental impact.[1][2]
PPE Safety goggles, nitrile gloves, lab coatProtection against skin/eye contact and contamination.[2]
Container Type Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, reactions, and ensures regulatory compliance.[6]
Waste Segregation Do not mix with incompatible chemicalsPrevents dangerous chemical reactions.[6]
Storage Location Satellite Accumulation Area (SAA)Ensures waste is under the control of laboratory personnel near the point of generation.[6]
Final Disposal Via licensed institutional EHS serviceEnsures compliance with federal, state, and local regulations.[5]

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Hazardous Waste and Disposal Considerations . American Chemical Society.

  • MilliporeSigma Safety Data Sheet . MilliporeSigma. (This is a representative SDS for a compound with similar hazard classifications).

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Fisher Scientific Safety Data Sheet . Fisher Scientific. (This is a representative SDS for a methoxyphenyl derivative).

  • Angene Chemical Safety Data Sheet . Angene Chemical. (This is a representative SDS for a compound with similar hazard classifications).

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services.

  • BASF Safety Data Sheet . BASF. (This is a representative SDS with environmental hazard information).

Sources

×

Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

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